Product packaging for 4-Ethoxycarbonylbenzoate(Cat. No.:)

4-Ethoxycarbonylbenzoate

Cat. No.: B15373282
M. Wt: 193.18 g/mol
InChI Key: ADFVYWCDAKWKPH-UHFFFAOYSA-M
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Description

4-Ethoxycarbonylbenzoate is a useful research compound. Its molecular formula is C10H9O4- and its molecular weight is 193.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9O4- B15373282 4-Ethoxycarbonylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxycarbonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVYWCDAKWKPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9O4-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activities of Ethyl 4-ethoxybenzoate. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Ethyl 4-ethoxybenzoate, also known as p-ethoxybenzoic acid ethyl ester, is a benzoate ester characterized by an ethoxy group at the para position of the benzene ring and an ethyl ester functional group. Its chemical structure is as follows:

Chemical Structure:

The key physical and chemical properties of Ethyl 4-ethoxybenzoate are summarized in the tables below.

Table 1: General Chemical Properties

PropertyValueReference
IUPAC Name ethyl 4-ethoxybenzoate[1]
CAS Number 23676-09-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
SMILES CCOC1=CC=C(C=C1)C(=O)OCC[1]
InChI InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3[1]
InChIKey HRAQMGWTPNOILP-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValueReference
Appearance Colorless to pale yellow liquid
Melting Point 9 °C[2]
Boiling Point 275.00 °C @ 760.00 mm Hg[3]
Density 1.071 g/cm³[2]
Flash Point 114.00 °C (237.00 °F) TCC (est)[3]
Vapor Pressure 0.005000 mmHg @ 25.00 °C (est)[3]
logP (o/w) 3.600[3]
Solubility Soluble in water, 39.44 mg/L @ 25 °C (est)[3]

Table 3: Spectral Data

SpectroscopyKey Data PointsReference
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry Kovats Retention Index: Standard non-polar: 1521; Semi-standard non-polar: 1537, 1522, 1535; Standard polar: 2593.[1]
Infrared (IR) Spectral data available.

Experimental Protocols

2.1. Synthesis of Ethyl 4-ethoxybenzoate

A common method for the synthesis of Ethyl 4-ethoxybenzoate is the Williamson ether synthesis followed by Fischer esterification. A detailed protocol is outlined below.

  • Step 1: Williamson Ether Synthesis of 4-Ethoxybenzoic Acid

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol.

    • Add a slight molar excess of a base, such as sodium ethoxide, to deprotonate the phenolic hydroxyl group.

    • To the resulting solution, add a slight molar excess of an ethylating agent, such as ethyl bromide or diethyl sulfate.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the 4-ethoxybenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Step 2: Fischer Esterification of 4-Ethoxybenzoic Acid

    • In a round-bottom flask, combine the synthesized 4-ethoxybenzoic acid with a large excess of absolute ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent by rotary evaporation to yield the crude Ethyl 4-ethoxybenzoate.

    • Purify the product by vacuum distillation or column chromatography.

2.2. Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of Ethyl 4-ethoxybenzoate.[4]

  • Column: Newcrom R1 reverse-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass-Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

  • Detection: UV detection at a suitable wavelength (to be determined based on the UV spectrum of the compound).

  • Note: This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

2.2.2. Gas Chromatography (GC)

Gas chromatography can be used for the purity assessment of Ethyl 4-ethoxybenzoate.

  • Purity Analysis: A purity of >97.0% (GC) is reported for commercially available standards.

  • Kovats Retention Index:

    • Standard non-polar column: 1521[1]

    • Semi-standard non-polar column: 1537, 1522, 1535[1]

    • Standard polar column: 2593[1]

Biological Activity and Signaling Pathways

Ethyl 4-ethoxybenzoate has been reported to exhibit antimicrobial and potential genotoxic properties.

3.1. Antibacterial Mechanism of Action

The antibacterial activity of Ethyl 4-ethoxybenzoate is believed to be mediated through the induction of oxidative stress within bacterial cells.[5] This leads to a cascade of events culminating in cell death.

Antibacterial_Mechanism cluster_cell Bacterial Cell cluster_compound ROS Reactive Oxygen Species (ROS) Generation OxidativeStress Increased Oxidative Stress ROS->OxidativeStress causes Damage Cellular Damage (Proteins, Lipids, DNA) OxidativeStress->Damage induces CellDeath Bacterial Cell Death Damage->CellDeath leads to Compound Ethyl 4-ethoxybenzoate Compound->ROS induces

Caption: Proposed antibacterial mechanism of Ethyl 4-ethoxybenzoate.

3.2. Genotoxicity and Proposed Mechanism of Action

Ethyl 4-ethoxybenzoate is suggested to have genotoxic potential, possibly through interference with DNA synthesis.[2] While the exact mechanism is not fully elucidated, a plausible pathway involves the inhibition of key enzymes in DNA replication, such as topoisomerases. This can lead to DNA strand breaks and the activation of DNA damage response pathways.

Genotoxicity_Mechanism cluster_nucleus Cell Nucleus cluster_compound_interaction DNA_Rep DNA Replication Topo Topoisomerase Topo->DNA_Rep facilitates DNA_Damage DNA Strand Breaks Topo->DNA_Damage prevents repair of DDR DNA Damage Response (e.g., p53 activation) DNA_Damage->DDR activates Apoptosis Apoptosis DDR->Apoptosis can lead to Compound Ethyl 4-ethoxybenzoate Compound->Topo inhibits (proposed)

Caption: Proposed genotoxic mechanism of Ethyl 4-ethoxybenzoate.

3.3. Synthesis Workflow

The two-step synthesis of Ethyl 4-ethoxybenzoate can be visualized as a clear workflow.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification Start 4-Hydroxybenzoic Acid Intermediate 4-Ethoxybenzoic Acid Start->Intermediate + Ethylating Agent + Base Final Ethyl 4-ethoxybenzoate Intermediate->Final + Ethanol + Acid Catalyst

Caption: Synthesis workflow for Ethyl 4-ethoxybenzoate.

References

4-Ethoxycarbonylbenzoate CAS number 6287-86-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Ethoxycarbonylbenzoate (Ethyl 4-formylbenzoate)

CAS Number: 6287-86-1

This technical guide provides a comprehensive overview of this compound, more commonly known as Ethyl 4-formylbenzoate. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this chemical intermediate. This document details its chemical and physical properties, synthesis and purification protocols, key applications, and safety information.

Chemical and Physical Properties

Ethyl 4-formylbenzoate is a substituted aromatic compound with both an ester and an aldehyde functional group. These features make it a versatile reagent in organic synthesis.[1][2] Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 6287-86-1[3][4]
Molecular Formula C₁₀H₁₀O₃[3][4]
Molecular Weight 178.18 g/mol [3]
IUPAC Name ethyl 4-formylbenzoate[3]
Synonyms Benzoic acid, 4-formyl-, ethyl ester; 4-(Ethoxycarbonyl)benzaldehyde; p-Carbethoxybenzaldehyde; Ethyl p-formylbenzoate; Terephthalaldehydic acid ethyl ester[4]
InChI Key BHYVHYPBRYOMGC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C=O[3]
Table 2: Physical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid or white solid[1][5]
Melting Point 138-140 °C[4]
Boiling Point 142 °C @ 13 Torr[4]
Density 1.145 g/cm³[4]
Flash Point 128.8 °C[4]
Refractive Index 1.548[4]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[4]

Experimental Protocols

Synthesis of Ethyl 4-formylbenzoate

A common method for the synthesis of Ethyl 4-formylbenzoate is the oxidation of ethyl 4-(hydroxymethyl)benzoate.[5]

Materials:

  • Ethyl 4-(hydroxymethyl)benzoate (2.5 g, 13.9 mmol)

  • Manganese dioxide (24.1 g, 0.277 mmol)

  • n-hexane (50 ml)

  • Carbon tetrachloride (30 ml)

  • Isopropyl ether

Procedure:

  • Dissolve ethyl 4-(hydroxymethyl)benzoate in a mixture of n-hexane and carbon tetrachloride.

  • Add manganese dioxide to the solution with stirring at room temperature.

  • Continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Remove the solvents from the filtrate under vacuum to yield a yellow oil.

  • Purify the oil by crystallization from isopropyl ether to obtain a white solid of Ethyl 4-formylbenzoate.[5]

G Synthesis Workflow of Ethyl 4-formylbenzoate cluster_start Starting Materials start1 Ethyl 4-(hydroxymethyl)benzoate dissolve Dissolve Starting Material start1->dissolve start2 Manganese Dioxide reaction Oxidation Reaction (30 min, Room Temp) start2->reaction start3 n-hexane / Carbon tetrachloride start3->dissolve dissolve->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation crystallization Crystallization (Isopropyl ether) evaporation->crystallization product Ethyl 4-formylbenzoate (White Solid) crystallization->product

Synthesis Workflow

Applications in Research and Development

Ethyl 4-formylbenzoate is a valuable intermediate in organic synthesis. Its aldehyde group can undergo various reactions such as oxidation, reduction, and the formation of Schiff bases, while the ethyl ester can be hydrolyzed or transesterified.[2][6]

A notable application is its use as a reagent in the preparation of pyrrolidinone derivatives, which have been investigated as GluN2C-selective potentiators.[1][7] It also serves as a building block for more complex molecules and specialty chemicals.[2]

G Role as a Chemical Intermediate cluster_reactions Chemical Transformations cluster_products Resulting Products cluster_applications Applications efb Ethyl 4-formylbenzoate oxidation Oxidation of Aldehyde efb->oxidation [O] reduction Reduction of Aldehyde efb->reduction [H] schiff_base Schiff Base Formation efb->schiff_base R-NH2 hydrolysis Ester Hydrolysis efb->hydrolysis H2O, H+ acid Terephthalaldehydic acid oxidation->acid alcohol Ethyl 4-(hydroxymethyl)benzoate reduction->alcohol imine Imines schiff_base->imine acid2 4-Formylbenzoic acid hydrolysis->acid2 specialty Specialty Chemicals acid->specialty alcohol->specialty pyrrolidinones Pyrrolidinone Derivatives imine->pyrrolidinones

Chemical Intermediate Role

Signaling Pathways and Biological Activity

Currently, there is no publicly available research data suggesting a direct role of Ethyl 4-formylbenzoate in specific signaling pathways.

It is important to note that while a study on the anticancer activity of an "Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex" has been published, this is a different and more complex molecule than Ethyl 4-formylbenzoate.[8] Therefore, the biological activities described in that study cannot be attributed to Ethyl 4-formylbenzoate.

Safety and Handling

Ethyl 4-formylbenzoate should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[4] It is advised to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[4] It should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Table 3: GHS Hazard Information
Hazard StatementCode
Harmful if swallowedH302
May cause an allergic skin reactionH317

Note: This information is based on aggregated GHS data for a structurally similar compound, ethyl 4-formamidobenzoate, and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) for Ethyl 4-formylbenzoate before handling.[9]

Analytical Data

The characterization of Ethyl 4-formylbenzoate is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern.[3]

  • Infrared (IR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the carbonyl stretches of the aldehyde and the ester.[3]

This guide provides a summary of the available technical information for Ethyl 4-formylbenzoate. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

An In-depth Technical Guide to 4-Ethoxycarbonylbenzoic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Ethoxycarbonylbenzoic acid, a molecule of interest in various chemical and industrial applications. This document details established synthesis protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Chemical Structure and Properties

4-Ethoxycarbonylbenzoic acid, systematically known as 4-(ethoxycarbonyl)benzoic acid or mono-ethyl terephthalate , is a monoester derivative of terephthalic acid. It possesses both a carboxylic acid and an ethyl ester functional group attached to a benzene ring in a para configuration.

Key Identifiers and Properties:

PropertyValue
IUPAC Name 4-(ethoxycarbonyl)benzoic acid
Synonyms Mono-ethyl terephthalate, Ethyl 4-carboxybenzoate, Terephthalic acid monoethyl ester
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
CAS Number 713-57-5
Melting Point 171 °C
Boiling Point 342.0 ± 25.0 °C (Predicted)
Density 1.241 ± 0.06 g/cm³ (Predicted)

Below is the 2D chemical structure of 4-Ethoxycarbonylbenzoic acid.

Caption: 2D structure of 4-Ethoxycarbonylbenzoic acid.

Synthesis Methodologies

The synthesis of 4-Ethoxycarbonylbenzoic acid can be achieved through several routes. The two primary methods are the direct, partial esterification of terephthalic acid and the selective monohydrolysis of diethyl terephthalate.

Synthesis via Monohydrolysis of Diethyl Terephthalate

A common and effective method involves a two-step procedure starting from terephthalic acid. First, terephthalic acid is converted to its diester, diethyl terephthalate, which is then selectively hydrolyzed to yield the monoester.

Experimental Protocol:

Step 1: Preparation of Diethyl Terephthalate

  • A solution of terephthalic acid (1.0 g, 6 mmol) in the corresponding alcohol (50 mL) is refluxed for 30 minutes.[1][2]

  • Thionyl chloride (18 mL, 20 eq) is added dropwise to the mixture.[1][2]

  • The mixture is maintained under reflux for 4 to 10 hours.[1][2]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is extracted twice with diethyl ether (50 mL) and washed with a basic solution (e.g., potassium hydroxide).[1][2]

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • Removal of the solvent yields the pure diester.

Step 2: Monohydrolysis of Diethyl Terephthalate

  • To the starting diester (10 mmol), 30 mL of the corresponding alcohol is added, and the mixture is heated for 15 minutes.[1]

  • Potassium hydroxide (1 equivalent) is added to the solution.[1]

  • The mixture is heated under reflux for 3.5 hours.[1]

  • After cooling, the alcohol is evaporated.

  • The resulting crude product is dissolved in water and extracted with dichloromethane.

  • The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.[1]

  • The precipitate is then filtered or extracted with diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure to yield 4-Ethoxycarbonylbenzoic acid.[1]

Quantitative Data for Synthesis via Monohydrolysis:

Starting MaterialProductReagentsReaction TimeYield
Diethyl terephthalate4-Ethoxycarbonylbenzoic acidPotassium hydroxide, Ethanol3.5 hoursHigh
Synthesis via Depolymerization of PET

An alternative and environmentally relevant synthesis route involves the depolymerization of polyethylene terephthalate (PET).

Experimental Protocol:

  • PET scraps (5g, corresponding to 26.02 mmol of ethylene terephthalate repeating unit) are added to a 100 mL round-bottom flask.[3]

  • 15 mL of dichloromethane (DCM) and 15 mL of ethanol are added as a co-solvent system.[3]

  • Potassium hydroxide (1.46 g, 26.02 mmol) is added to the mixture.[3]

  • The reaction proceeds to depolymerize the PET, yielding the mono-salt of monoethyl terephthalate.

  • The reaction mixture is then acidified to produce 4-Ethoxycarbonylbenzoic acid.

Quantitative Data for Synthesis from PET:

Starting MaterialProductReagentsCo-solventYield
PET scraps4-Ethoxycarbonylbenzoic acidPotassium hydroxide, EthanolDichloromethaneUp to 99.9% selectivity for the mono-salt

Visualized Workflows and Pathways

Chemical Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of 4-Ethoxycarbonylbenzoic acid from terephthalic acid.

G terephthalic_acid Terephthalic Acid diethyl_terephthalate Diethyl Terephthalate terephthalic_acid->diethyl_terephthalate  Esterification  (Ethanol, Thionyl Chloride) monoethyl_terephthalate 4-Ethoxycarbonylbenzoic acid (Mono-ethyl terephthalate) diethyl_terephthalate->monoethyl_terephthalate  Monohydrolysis  (Potassium Hydroxide) G PET Polyethylene Terephthalate (PET) BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET PETase MHET Mono(2-hydroxyethyl) terephthalate (MHET) BHET->MHET PETase TPA Terephthalic Acid (TPA) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase Metabolism Cellular Metabolism TPA->Metabolism EG->Metabolism

References

A Comprehensive Technical Guide to the Solubility of 4-Ethoxycarbonylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-ethoxycarbonylbenzoate, a compound commonly known as ethylparaben, in a range of organic solvents. Understanding the solubility of this widely used preservative is critical for formulation development, purification processes, and ensuring product stability in the pharmaceutical and cosmetic industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and influencing factors.

Core Technical Data: Solubility of this compound

The solubility of this compound varies significantly across different organic solvents, a reflection of the interplay between solute and solvent polarities, hydrogen bonding capabilities, and temperature. The following table summarizes the available quantitative solubility data.

SolventTemperature (°C)Solubility ( g/100g of Solvent)
Methanol25115[1]
Ethanol2570[1]
Acetone2584[1]
Ether2543[1]
Propylene Glycol2525[1]
Benzene251.65[1]
Peanut Oil251[1]
Carbon Tetrachloride250.9[1]

Qualitative Solubility Information:

  • Chloroform: Slightly soluble[2]

  • Carbon Disulfide: Slightly soluble[2]

  • Petroleum Ether: Slightly soluble[2]

  • Glycerol: Slightly soluble[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and recommended technique for establishing equilibrium solubility.[3] Below are detailed methodologies for determining the solubility of this compound.

Gravimetric Shake-Flask Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Conical flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Analytical balance

  • Evaporating dish

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be established through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the withdrawn sample using a syringe filter compatible with the organic solvent to remove any undissolved particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a fume hood or in a controlled environment.

    • Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of this compound (115-118 °C) until a constant weight is achieved.

    • Reweigh the evaporating dish with the dry solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

    • The mass of the solvent is the difference between the weight of the solution transferred and the mass of the dissolved solute.

    • Solubility is then expressed as grams of solute per 100 grams of solvent.

UV/Vis Spectrophotometric Method

This method is an alternative to the gravimetric method and is particularly useful for solutes that have a strong chromophore, like this compound, which exhibits a UV absorbance maximum around 259 nm.[2]

Materials and Equipment:

  • All materials and equipment from the Gravimetric Shake-Flask Method

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution and Sampling:

    • Follow steps 1 and 2 of the Gravimetric Shake-Flask Method to prepare a saturated solution and obtain a filtered sample of the supernatant.

  • Spectrophotometric Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100g of solvent).

Visualizing Experimental and Logical Frameworks

To further clarify the processes and factors discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh Excess Solute mixing Combine in Flask prep_solute->mixing prep_solvent Measure Solvent Volume prep_solvent->mixing agitation Agitate at Constant Temp. mixing->agitation settling Allow to Settle agitation->settling sampling Withdraw Supernatant settling->sampling filtration Filter Sample sampling->filtration analysis_method Gravimetric or Spectrophotometric Analysis filtration->analysis_method calculation Calculate Solubility analysis_method->calculation

Caption: Workflow for determining the solubility of this compound.

influencing_factors Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of This compound molecular_structure Molecular Structure (Ester and Phenolic Groups) solubility->molecular_structure Governed by crystal_form Crystal Form (Polymorphism) solubility->crystal_form Influenced by polarity Polarity solubility->polarity Dependent on h_bond Hydrogen Bonding Capacity solubility->h_bond Dependent on temperature Temperature solubility->temperature Affected by pressure Pressure (for gaseous solutes) solubility->pressure Affected by ph pH (for aqueous solutions) solubility->ph Affected by

Caption: Key factors that influence the solubility of this compound.

References

Reactivity of 4-Ethoxycarbonylbenzoate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-ethoxycarbonylbenzoate, a common structural motif in organic chemistry and drug discovery, with a range of nucleophiles. The document details the underlying principles of nucleophilic acyl substitution on this aromatic ester, presenting available quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms to facilitate a deeper understanding. The reactions covered include hydrolysis, aminolysis, reduction with hydride reagents, and carbon-carbon bond formation using Grignard reagents. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development by providing a consolidated repository of reactivity data and practical experimental procedures.

Introduction

This compound, also known as ethyl 4-benzoate, is an aromatic ester that serves as a versatile intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of its ester functional group is of paramount importance for its synthetic utility. This reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a variety of nucleophiles.

This guide will delve into the core reactions of this compound with common nucleophiles, providing a detailed analysis of the reaction kinetics, mechanisms, and practical experimental considerations.

General Mechanism of Nucleophilic Acyl Substitution

The predominant reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of the ethoxide leaving group.[1][2]

Figure 1: General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

Hydrolysis (Nucleophile: Hydroxide)

The saponification of this compound with a strong base like sodium hydroxide yields 4-carboxybenzoate and ethanol. This reaction is typically quantitative and follows second-order kinetics, being first order in both the ester and the hydroxide ion.

Quantitative Data:

EsterNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Ethyl BenzoateNaOH30% (v/v) Methanol-Water200.02615
Ethyl BenzoateNaOH30% (v/v) Methanol-Water400.04583
Ethyl BenzoateNaOH70% (v/v) Methanol-Water200.02117
Ethyl BenzoateNaOH70% (v/v) Methanol-Water400.03833

Data extracted from a study on ethyl benzoate in aqueous methanol.[3][4]

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzoate

This protocol for ethyl benzoate is adaptable for this compound.

  • Reaction Setup: A solution of ethyl benzoate (0.5 M) is prepared in a methanol-water mixture (e.g., 50% v/v).[4] A separate solution of sodium hydroxide (0.1 M) in the same solvent system is also prepared.[4]

  • Reaction Execution: The ester and base solutions are thermostated to the desired reaction temperature (e.g., 25 °C). Equal volumes of the two solutions are mixed in a reaction vessel equipped with a magnetic stirrer.

  • Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing aliquots at regular time intervals. The reaction in the aliquot is quenched by adding a known excess of standard hydrochloric acid.

  • Analysis: The unreacted hydrochloric acid is then back-titrated with a standard solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein). The concentration of the ester at different times can then be calculated.

  • Data Analysis: The second-order rate constant is determined by plotting 1/(a-x) against time, where 'a' is the initial concentration of the reactants and 'x' is the concentration of product formed at time 't'.[5]

G cluster_workflow Hydrolysis Experimental Workflow prep Prepare Ester and NaOH solutions mix Mix solutions at constant temperature prep->mix aliquot Withdraw aliquots at time intervals mix->aliquot quench Quench with standard HCl aliquot->quench titrate Back-titrate with standard NaOH quench->titrate analyze Calculate rate constant titrate->analyze

Figure 2: Workflow for kinetic study of hydrolysis.
Aminolysis (Nucleophile: Amines)

The reaction of this compound with ammonia or primary/secondary amines yields the corresponding 4-carbamoylbenzoate (an amide). This reaction, known as aminolysis, generally requires more forcing conditions than hydrolysis due to the lower nucleophilicity of amines compared to hydroxide ions. The reaction proceeds via a nucleophilic addition-elimination mechanism.[6]

Quantitative Data:

Specific yield and rate data for the aminolysis of this compound were not found in the search results. However, aminolysis of esters is a well-established transformation, and yields can be high, often with the use of a catalyst or by heating the reaction mixture.[7]

Experimental Protocol: General Aminolysis of an Ester

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or a non-polar solvent like toluene).

  • Addition of Amine: Add the amine (e.g., ammonia, a primary amine, or a secondary amine; typically 1.1 to 2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute acid (to remove excess amine) and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide can be purified by recrystallization or column chromatography.

Reduction (Nucleophile: Hydride)

Esters like this compound can be reduced to primary alcohols using strong hydride-donating reagents such as lithium aluminum hydride (LiAlH₄).[1][8][9] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[1][10] The reaction proceeds through a nucleophilic acyl substitution to form an aldehyde intermediate, which is then immediately reduced to the primary alcohol.[1][10]

Quantitative Data:

While a specific yield for the reduction of this compound was not found, the reduction of esters to primary alcohols with LiAlH₄ is generally a high-yielding reaction. For example, the reduction of diethyl phthalate to 1,2-benzenedimethanol with LiAlH₄ proceeds in 93% yield.[11]

Experimental Protocol: Reduction of an Ester with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[8][12]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).[8]

  • Addition of Ester: A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours to ensure complete reaction.

  • Work-up (Quenching): The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and then a 15% aqueous solution of sodium hydroxide at 0 °C.[13] This procedure is known as the Fieser workup.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

  • Purification: The product, 4-(hydroxymethyl)benzoic acid, can be further purified by recrystallization or column chromatography.

G cluster_1 Reduction Pathway Ester This compound Aldehyde Aldehyde Intermediate Ester->Aldehyde 1. LiAlH4 (1 eq) 2. Elimination of EtO- Alcohol Primary Alcohol Aldehyde->Alcohol 1. LiAlH4 (1 eq) 2. H3O+ workup

Figure 3: Stepwise reduction of an ester with LiAlH₄.
Reaction with Grignard Reagents (Nucleophile: Organomagnesium Halides)

Grignard reagents (R-MgX) react with esters like this compound to produce tertiary alcohols.[14][15] This reaction involves two additions of the Grignard reagent. The first addition leads to a ketone intermediate after the elimination of ethoxide. This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[16][17]

Quantitative Data:

Specific yields for the reaction of Grignard reagents with this compound were not found. However, the reaction of ethyl benzoate with phenylmagnesium bromide to form triphenylmethanol is a common undergraduate laboratory experiment with reported yields often in the range of 30-35%, though higher yields are achievable under optimized conditions.[14]

Experimental Protocol: Reaction of an Ester with a Grignard Reagent

Caution: Grignard reagents are sensitive to water and protic solvents. All glassware must be oven-dried, and the reaction must be carried out under anhydrous conditions.[14]

  • Preparation of Grignard Reagent: In a dry, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred with a small crystal of iodine in anhydrous diethyl ether. The organohalide (e.g., bromobenzene) is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Ester: Once the Grignard reagent has formed, a solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C. Two equivalents of the Grignard reagent are required.[18]

  • Reaction: After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure completion.

  • Work-up: The reaction is quenched by carefully pouring it over a mixture of ice and a dilute acid (e.g., sulfuric acid or ammonium chloride solution).[18]

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The resulting tertiary alcohol can be purified by recrystallization or column chromatography.

Conclusion

This compound exhibits a rich and predictable reactivity profile with a variety of nucleophiles, primarily through the nucleophilic acyl substitution pathway. The outcome of these reactions can be effectively controlled by the choice of nucleophile and reaction conditions. While specific quantitative data for this compound itself can be sparse in the literature, a strong understanding of its reactivity can be gleaned from studies on analogous aromatic esters such as ethyl benzoate. The experimental protocols provided in this guide offer a solid foundation for the synthetic manipulation of this important chemical entity, enabling researchers and drug development professionals to effectively utilize it in their synthetic endeavors. Further research to quantify the reaction kinetics of this compound with a broader range of nucleophiles would be a valuable contribution to the field.

References

Key Chemical Reactions of 4-Ethoxycarbonylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving ethyl 4-ethoxycarbonylbenzoate, a versatile building block in organic synthesis and drug development. This document details key transformations including reduction, Grignard reactions, hydrolysis, transesterification, and amide formation. For each reaction, a detailed experimental protocol is provided, alongside quantitative data and mechanistic insights.

Reduction of the Ester Group

The ester moiety of this compound can be readily reduced to a primary alcohol, 4-(hydroxymethyl)benzyl alcohol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is fundamental in the synthesis of various pharmaceutical intermediates and other functional molecules.

Table 1: Quantitative Data for the Reduction of Ethyl this compound

ParameterValueReference
Reactant Ethyl this compound
Reagent Lithium Aluminum Hydride (LiAlH₄)[1][2]
Solvent Anhydrous Diethyl Ether or THF[1]
Temperature 0 °C to room temperature[1]
Reaction Time ~30 minutes for addition, then completion[1]
Workup Slow addition of ethyl acetate, followed by aqueous acid[1]
Typical Yield High (e.g., 93% for a similar ester)[2]
Experimental Protocol: Reduction with LiAlH₄

Materials:

  • Ethyl this compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Ethyl acetate

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure: [1]

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (typically 1.5-2 equivalents) in anhydrous diethyl ether.

  • Reactant Addition: Dissolve ethyl this compound in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension while stirring and maintaining the temperature at 0 °C using an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.

  • Workup: Carefully add water, followed by 10% sulfuric acid, to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, 4-(hydroxymethyl)benzyl alcohol.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Safety Note: Lithium aluminum hydride reacts violently with water. All glassware and solvents must be scrupulously dry, and the reaction should be carried out under an inert atmosphere.[1]

Reaction Pathway:

Reduction Ethyl this compound Ethyl this compound Tetrahedral Intermediate Tetrahedral Intermediate Ethyl this compound->Tetrahedral Intermediate 1. LiAlH4, Et2O 4-Formylbenzyl alcohol 4-Formylbenzyl alcohol Tetrahedral Intermediate->4-Formylbenzyl alcohol Elimination Alkoxide Intermediate Alkoxide Intermediate 4-Formylbenzyl alcohol->Alkoxide Intermediate 2. LiAlH4 4-(Hydroxymethyl)benzyl alcohol 4-(Hydroxymethyl)benzyl alcohol Alkoxide Intermediate->4-(Hydroxymethyl)benzyl alcohol 3. H3O+ workup Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Turnings Mg Turnings Phenylmagnesium Bromide Phenylmagnesium Bromide Mg Turnings->Phenylmagnesium Bromide Bromobenzene, Et2O, I2 Alkoxide Intermediate Alkoxide Intermediate Phenylmagnesium Bromide->Alkoxide Intermediate Ethyl this compound Tertiary Alcohol Tertiary Alcohol Alkoxide Intermediate->Tertiary Alcohol 1. H3O+ 2. Extraction 3. Purification Hydrolysis_Logic Ethyl this compound Ethyl this compound Carboxylate Salt Carboxylate Salt Ethyl this compound->Carboxylate Salt NaOH, EtOH/H2O, Reflux Terephthalic acid monoethyl ester Terephthalic acid monoethyl ester Carboxylate Salt->Terephthalic acid monoethyl ester HCl (acidification) Amide_Synthesis_Pathway Ester Ester Carboxylic Acid Carboxylic Acid Ester->Carboxylic Acid Hydrolysis Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2 Amide Amide Acyl Chloride->Amide Amine, Base

References

An In-depth Technical Guide to 4-Ethoxycarbonylbenzoate: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxycarbonylbenzoate, commonly known as ethylparaben. It covers the historical context of its discovery within the broader class of parabens, its synthesis, and its physicochemical properties. Detailed experimental protocols for its synthesis via Fischer-Speier esterification are provided, along with a summary of its quantitative data. Furthermore, this guide explores the compound's mechanism of action, including its antimicrobial properties and its more recently scrutinized role as an endocrine disruptor, visualized through a signaling pathway diagram.

Introduction

This compound, or ethylparaben, is an ethyl ester of p-hydroxybenzoic acid. It belongs to a class of compounds known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and the food industry due to their effective antimicrobial properties against fungi and Gram-positive bacteria.[1] The history of parabens dates back to the late 19th and early 20th centuries, with their widespread use beginning in the 1920s. While the specific individual who first synthesized ethylparaben is not well-documented, its development is a part of the broader history of paraben discovery and utilization as preservatives. The first patent for a paraben-based preservative was filed in 1924, and the foundational synthesis method, the Fischer-Speier esterification, was established in 1895.[2]

Discovery and History

The journey of this compound is intrinsically linked to the history of its parent compounds, the parabens. The precursor, p-hydroxybenzoic acid, was first isolated in the late 19th century. The discovery of parabens as effective chemical preservatives is attributed to the British pharmacist John Brehmer, who published his findings in 1894.[3] The first synthesis of a paraben, methylparaben, occurred shortly after. The use of parabens as preservatives in various consumer products began to grow in the early 1900s and became widespread by the 1930s due to their low cost and high efficacy.[3] Ethylparaben was first synthesized in the early 20th century, and its preparation is a classic example of the esterification of p-hydroxybenzoic acid with ethanol.[1]

Physicochemical Properties

This compound is a white crystalline powder with the chemical formula C₉H₁₀O₃.[4] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Weight 166.17 g/mol [5][6]
Melting Point 115-118 °C[4]
Boiling Point 297-298 °C[4][6]
CAS Number 120-47-8[4][5]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic methods. The key data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment Reference
~7.95d2HAromatic (ortho to -COOEt)[7]
~6.90d2HAromatic (ortho to -OH)[7]
~4.35q2H-OCH₂CH₃[7]
~1.38t3H-OCH₂CH₃[7]
¹³C NMR Chemical Shift (ppm) Assignment Reference
~166.8C=O[8]
~160.0Aromatic C-OH[9]
~131.5Aromatic CH (ortho to -COOEt)[9]
~122.5Aromatic C-COOET[9]
~115.0Aromatic CH (ortho to -OH)[9]
~61.1-OCH₂CH₃[8]
~17.3-OCH₂CH₃[8]
Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹) Reference
O-H stretch (phenol)~3400[10]
C-H stretch (aromatic)~3100-3000[10]
C-H stretch (aliphatic)~2980[10]
C=O stretch (ester)~1715[10]
C=C stretch (aromatic)~1600, 1500[10]
C-O stretch (ester)~1280[10]
Mass Spectrometry (MS)
m/z Relative Intensity Fragment Reference
166~23%[M]⁺[11]
121100%[M - OCH₂CH₃]⁺[11]
93~15%[M - COOCH₂CH₃]⁺[11]
65~17%[C₅H₅]⁺[11]

Experimental Protocols

Synthesis via Fischer-Speier Esterification

The most common and historically significant method for synthesizing this compound is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the esterification of p-hydroxybenzoic acid with ethanol.

5.1.1. Materials and Reagents

  • p-Hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Distilled water

5.1.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beaker

  • Büchner funnel and flask

  • Rotary evaporator

5.1.3. Procedure

  • Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzoic acid in an excess of absolute ethanol (e.g., a 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and again with distilled water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a white crystalline solid.[13]

Mechanism of Action

Antimicrobial Activity

The primary application of this compound is as an antimicrobial agent. Its mechanism of action is believed to involve the disruption of microbial membrane transport processes, leading to the leakage of intracellular components. Additionally, it can inhibit the synthesis of DNA and RNA, as well as key enzymes necessary for microbial survival.

Antimicrobial_Mechanism Paraben This compound (Ethylparaben) Membrane Bacterial Cell Membrane Paraben->Membrane Interacts with DNA_RNA Inhibition of DNA/RNA Synthesis Paraben->DNA_RNA Enzyme Inhibition of Key Enzymes Paraben->Enzyme Transport Disruption of Membrane Transport Membrane->Transport Leakage Leakage of Cellular Contents Transport->Leakage

Caption: Antimicrobial mechanism of this compound.

Endocrine Disruption

In recent years, concerns have been raised about the potential endocrine-disrupting activity of parabens. Studies have suggested that they can mimic estrogen by binding to estrogen receptors (ESR1 and ESR2), potentially leading to downstream effects on gene expression and cellular processes. This interaction may interfere with normal hormonal signaling pathways.

Endocrine_Disruption_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Paraben This compound ESR1 Estrogen Receptor 1 (ESR1) Paraben->ESR1 Binds to ESR2 Estrogen Receptor 2 (ESR2) Paraben->ESR2 Binds to SERPINE1 SERPINE1 Gene ESR1->SERPINE1 Regulates ESR2->SERPINE1 Regulates Gene_Expression Altered Gene Expression SERPINE1->Gene_Expression Cellular_Response Pathological Cellular Responses Gene_Expression->Cellular_Response

Caption: Endocrine disruption pathway of this compound.

Conclusion

This compound has a long history of use as an effective preservative, rooted in the early development of parabens. Its synthesis via Fischer-Speier esterification is a well-established and robust method. While its antimicrobial properties are well-understood, ongoing research continues to investigate its potential as an endocrine disruptor. This guide provides a foundational technical overview for professionals in the fields of chemical research and drug development, summarizing key historical, chemical, and biological information.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonylbenzoate, also known as ethyl 4-carboxybenzoate, is an aromatic ester with significant applications in organic synthesis and as a building block in the development of pharmaceuticals and other functional materials. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide provides a detailed overview of the expected infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)Carbonyl~1720Strong
C-O Stretch (Ester)Ester~1270 and ~1100Strong
C-H Stretch (Aromatic)Aromatic Ring~3100-3000Medium
C-H Stretch (Aliphatic)Ethyl Group~2980-2850Medium
C=C Stretch (Aromatic)Aromatic Ring~1600 and ~1480Medium
C-H Bending (para-disubstituted)Aromatic Ring~850Strong

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet (d)2HAromatic Protons (ortho to -COOEt)
~7.9Doublet (d)2HAromatic Protons (ortho to -COOH)
4.4Quartet (q)2H-OCH₂CH₃
1.4Triplet (t)3H-OCH₂CH₃

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~165C=O (Carboxylic Acid)
~134Aromatic C (quaternary)
~131Aromatic C (quaternary)
~130Aromatic CH
~129Aromatic CH
~61-OCH₂CH₃
~14-OCH₂CH₃

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z RatioRelative IntensityProposed Fragment Ion
194Moderate[M]⁺ (Molecular Ion)
165High[M - OCH₂CH₃]⁺
149High[M - OC₂H₅]⁺
121Moderate[C₆H₄COOH]⁺
91Low[C₇H₇]⁺ (Tropylium ion)
45Moderate[COOC₂H₅]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing a drop between two sodium chloride (NaCl) plates.

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is also recorded and subtracted from the sample spectrum.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the ¹H NMR spectrum.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance the signal.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID IR->IR_Data H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Structural Connectivity H1_NMR->NMR_Data C13_NMR->NMR_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Esterification of 4-Carboxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Carboxybenzaldehyde, also known as p-formylbenzoic acid, is a valuable bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals, polymers, liquid crystals, and other fine chemicals.[1] Its structure contains both a carboxylic acid and an aldehyde group, allowing for a variety of chemical transformations. The esterification of the carboxylic acid moiety is a crucial step in the synthesis of various target molecules, such as methyl 4-formylbenzoate. This important intermediate is utilized in the preparation of fluorescent whitening agents and other specialized synthetic materials.[2] This document provides detailed protocols for several common methods for the esterification of 4-carboxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Overview of Esterification Methods

Several methods are available for the esterification of carboxylic acids. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the available reagents. The most common methods applicable to 4-carboxybenzaldehyde are:

  • Fischer-Speier Esterification: A direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a reversible reaction, often driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3][4]

  • Steglich Esterification: A mild esterification method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is suitable for substrates that are sensitive to acidic conditions and can be performed at room temperature.[5][6][7]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] It is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol's stereocenter).[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed (Fischer-type) Pressurized Esterification

This protocol is adapted from a described industrial synthesis of methyl 4-formylbenzoate.[2] It is suitable for larger-scale synthesis.

Materials:

  • 4-Carboxybenzaldehyde (p-formylbenzoic acid)

  • Anhydrous Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH)

  • Nitrogen gas (N₂)

Equipment:

  • Corrosion-resistant pressure reactor with stirring capability

  • Heating and cooling system for the reactor

  • Distillation apparatus

Procedure:

  • To a 2 L corrosion-resistant pressure reactor, add 1200 g of anhydrous methanol, 400 g of purified 4-carboxybenzaldehyde, and 5 g of p-toluenesulfonic acid.[2]

  • Seal the reactor and open the exhaust valve. Purge the reactor with nitrogen gas for 3 minutes to create an inert atmosphere, then close all valves.

  • Begin stirring the mixture. Heat the reactor to maintain a temperature of 118-120°C. The pressure will rise to 0.5-0.75 MPa.[2]

  • Maintain these conditions for 5 hours.[2]

  • After the reaction is complete, cool the reactor to 30°C before discharging the contents.

  • If necessary, filter the reaction mixture to remove any solid impurities.

  • Transfer the filtrate to a distillation apparatus and distill to recover the excess methanol.

  • The remaining hot liquid is the crude methyl 4-formylbenzoate.

Purification of Crude Product:

  • Wash the collected product with water until it is near neutral pH.[2]

  • Dry the product at 40-44°C under vacuum to obtain the final product.[2]

Protocol 2: Steglich Esterification

This is a general procedure for a mild esterification suitable for smaller-scale laboratory synthesis where acid sensitivity might be a concern.[5][11]

Materials:

  • 4-Carboxybenzaldehyde

  • Alcohol (e.g., methanol, ethanol, or tert-butanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add the desired alcohol (1.5-3.0 eq) and a catalytic amount of DMAP (0.1 eq).[7]

  • Cool the stirred solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the mixture.[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[5]

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 3: Mitsunobu Reaction

This is a general protocol for esterification under very mild, neutral conditions.[8][9]

Materials:

  • 4-Carboxybenzaldehyde

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Syringe for dropwise addition

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxybenzaldehyde (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[8]

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the solution. An exothermic reaction is often observed.[8]

  • After the addition, remove the ice bath and stir the reaction at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the esterification of 4-carboxybenzaldehyde.

Table 1: Comparison of Esterification Methods

ParameterFischer Esterification (Pressurized)Steglich EsterificationMitsunobu Reaction
Catalyst/Reagents p-TsOH (catalytic)[2]DCC (coupling agent), DMAP (catalyst)[5]PPh₃, DEAD or DIAD[8]
Solvent Excess alcohol (e.g., Methanol)[2]Aprotic (e.g., DCM)[12]Aprotic (e.g., THF)[8]
Temperature High (e.g., 118-120°C)[2]Room Temperature[5]0°C to Room Temperature[8]
Reaction Time 5 hours[2]3-12 hoursSeveral hours to overnight
Key Byproducts WaterDicyclohexylurea (DCU)[5]Triphenylphosphine oxide, Hydrazine derivative
Purity of Crude ~97.5% (after washing)[2]Variable, requires purificationVariable, requires purification

Mandatory Visualizations

Experimental_Workflow start Start reagents Combine Reactants (Acid, Alcohol, Catalyst) start->reagents reaction Perform Reaction (Heat/Stir) reagents->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Continue Reaction workup Aqueous Workup (Wash) monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry filter_concentrate Filter & Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify Crude Product (Chromatography/ Recrystallization) filter_concentrate->purify purify->purify Re-purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Pure end End characterize->end complete Reaction Complete not_complete Not Complete pure Pure not_pure Impure

References

4-Ethoxycarbonylbenzoate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

4-Ethoxycarbonylbenzoate and its derivatives are valuable reagents in organic synthesis, serving as versatile building blocks for the introduction of a substituted benzoyl moiety. This functional group is a common feature in a wide array of biologically active molecules, polymers, and materials. The ester functionality of this compound can be readily modified, and the aromatic ring can be further functionalized, making it a key intermediate in the synthesis of complex organic compounds. These application notes provide an overview of its use in several key organic transformations, complete with detailed experimental protocols.

Amidation Reactions

The acid chloride derivative, 4-ethoxycarbonylbenzoyl chloride, readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of numerous pharmaceuticals and fine chemicals.

General Reaction Scheme:

Table 1: Synthesis of N-Substituted Ethyl 4-Carbamoylbenzoates

Amine SubstrateProductReaction ConditionsYield (%)
ButylamineEthyl 4-(butylcarbamoyl)benzoateZinc powder, Acetic acid, Methanol, 0-5 °C to RT, 2.5 h94.7[1]
3-ChloroanilineEthyl 4-(3-chlorobenzamido)benzoateDry THF, RTNot specified[2]
Experimental Protocol: Synthesis of Ethyl 4-(butylcarbamoyl)benzoate[1]
  • Reaction Setup: In a 1 L four-necked flask equipped with a stirrer, spherical condenser, thermometer, and constant pressure dropping funnel, add ethyl 4-nitrobenzoate (93.9 g, 0.48 mol) and methanol (138.2 g, 4.32 mol).

  • Addition of Reagents: Add n-butyraldehyde (38.1 g, 0.53 mol) and zinc powder (124.8 g, 1.92 mol) to the flask.

  • Reaction Execution: Cool the mixture to 0-5 °C and add acetic acid (230.4 g, 3.84 mol) dropwise over 30 minutes. Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, filter the mixture to obtain a light brown-yellow transparent liquid. Wash the filter cake with water (3 x 50 mL). The filtrate is subjected to reduced pressure evaporation to recover methanol.

  • Extraction and Purification: Dissolve the remaining residue in 200 mL of ethyl acetate and wash to remove salts and acetic acid. Dry the organic phase to obtain the crude product.

  • Product: 100.8 g of crude ethyl 4-(butylamino)benzoate is obtained, with a yield of 94.7%.

dot graph TD; A[Start] --> B{Reaction Setup: Ethyl 4-nitrobenzoate and Methanol}; B --> C{Addition of n-butyraldehyde and Zinc powder}; C --> D{Cooling to 0-5 °C}; D --> E{Dropwise addition of Acetic Acid}; E --> F{Reaction at Room Temperature for 2h}; F --> G{Filtration}; G --> H{Evaporation of Methanol}; H --> I{Dissolution in Ethyl Acetate}; I --> J{Washing}; J --> K{Drying}; K --> L[End: Ethyl 4-(butylamino)benzoate]; subgraph "Reagents" node[style=filled, fillcolor="#F1F3F4"] R1[Ethyl 4-nitrobenzoate]; R2[Methanol]; R3[n-butyraldehyde]; R4[Zinc powder]; R5[Acetic Acid]; end subgraph "Work-up" node[style=filled, fillcolor="#F1F3F4"] W1[Water]; W2[Ethyl Acetate]; end B -- "Reagents" --> R1; B -- "Reagents" --> R2; C -- "Reagents" --> R3; C -- "Reagents" --> R4; E -- "Reagents" --> R5; G -- "Work-up" --> W1; I -- "Work-up" --> W2; graph[rankdir=TB, bgcolor="#FFFFFF"]; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge[color="#34A853"]; end

Caption: Workflow for the synthesis of ethyl 4-(butylamino)benzoate.

Esterification Reactions

4-Ethoxycarbonylbenzoyl chloride also reacts with alcohols and phenols to yield the corresponding esters. This transformation is crucial for accessing various diesters with potential applications in materials science and as plasticizers.

General Reaction Scheme:
Experimental Protocol: Williamson Ether Synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate[3][4]

This protocol describes the synthesis of a derivative where the ethoxy group is introduced via a Williamson ether synthesis, a related esterification strategy.

  • Reaction Setup: Dissolve ethyl 4-hydroxybenzoate (0.7745 g, 4.66 mmol), 11-bromoundecanoic acid hexylamide (1.757 g, 5.215 mmol), potassium carbonate (1.820 g, 13.1717 mmol), and tetrabutylammonium bromide (0.34 g, 1.053 mmol) in DMF (70 mL).

  • Reaction Execution: Stir the mixture at 650 rpm and heat at 65 ± 5 °C for 10 hours.

  • Work-up: Pour the reaction mixture into cold, deionized water (600 mL) and adjust the pH to 1–2 with aqueous HCl (10% w/w).

  • Isolation: Collect the resulting white solid precipitate by vacuum filtration using a glass Büchner funnel.

dot graph TD; A[Start] --> B{Dissolve Reactants in DMF}; B --> C{Heat and Stir at 65 °C for 10h}; C --> D{Pour into Cold Water}; D --> E{Adjust pH to 1-2 with HCl}; E --> F{Vacuum Filtration}; F --> G[End: Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate]; subgraph "Reactants" node[style=filled, fillcolor="#F1F3F4"] R1[Ethyl 4-hydroxybenzoate]; R2[11-bromoundecanoic acid hexylamide]; R3[Potassium Carbonate]; R4[Tetrabutylammonium Bromide]; R5[DMF]; end subgraph "Work-up" node[style=filled, fillcolor="#F1F3F4"] W1[Deionized Water]; W2[Aqueous HCl]; end B -- "Reactants" --> R1; B -- "Reactants" --> R2; B -- "Reactants" --> R3; B -- "Reactants" --> R4; B -- "Reactants" --> R5; D -- "Work-up" --> W1; E -- "Work-up" --> W2; graph[rankdir=TB, bgcolor="#FFFFFF"]; node[shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge[color="#34A853"]; end

Caption: Workflow for Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The halo-substituted derivatives of ethyl benzoate, such as ethyl 4-bromobenzoate, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination and Suzuki coupling, are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

Buchwald-Hartwig Amination

This reaction allows for the formation of N-aryl bonds, providing access to a wide range of substituted anilines.

Table 2: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Bromo-aromaticAnilinePd(OAc)2, BINAPCs2CO3Toluene1108Not specified[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[4]
  • Reaction Setup: In a reaction vessel, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 vol).

  • Degassing: Degas the mixture.

  • Reaction Execution: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

  • Work-up: Filter the resulting mixture through celite and concentrate the filtrate.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product.

Buchwald_Hartwig_Amination

Caption: Conceptual overview of Buchwald-Hartwig amination.

Suzuki Coupling

The Suzuki coupling enables the formation of biaryl compounds, which are prevalent in many biologically active molecules and functional materials.

Table 3: Suzuki Coupling of Aryl Halides with Boronic Acids

Aryl HalideBoronic AcidCatalystBaseSolventTemperatureTimeYield (%)
4-bromobenzoic acidphenylboronic acidAd-L-PdCl2⊂dmβ-CDNa2CO3water-organic mix (3/1)RT2 h>98[4]
Experimental Protocol: General Procedure for Suzuki Coupling[5]
  • Reaction Setup: In a suitable reaction vessel, combine the supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD) (0.5 mol%), 4-bromobenzoic acid (0.5 mmol), phenylboronic acid (0.6 mmol), and Na2CO3 (1.2 mmol) in a water-organic solvent mixture (4 mL, 3:1 v/v).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours in the air.

  • Work-up: Neutralize the reaction mixture with dilute aqueous HCl. Add a measured amount of an internal standard (e.g., hexadecane) in ethyl acetate.

  • Extraction: Separate the organic phase and extract the aqueous layer with fresh ethyl acetate (3 x 3 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 5 mL), and dry over anhydrous Na2SO4. The product yield can be determined by analysis of an aliquot of the organic phase.

Suzuki_Coupling

Caption: Conceptual overview of Suzuki coupling.

References

Applications of 4-Ethoxycarbonylbenzoate Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonylbenzoate, commonly known as ethyl paraben, is a well-established compound, traditionally utilized for its antimicrobial and preservative properties in the pharmaceutical, cosmetic, and food industries. Beyond its role as an excipient, the this compound scaffold and its parent structure, 4-carboxy-phenyl ester, serve as versatile building blocks in medicinal chemistry. Structural modifications of this phenyl ester moiety have yielded a diverse range of biologically active molecules with therapeutic potential across various disease areas, including local anesthesia, cancer, and infectious diseases.

This document provides detailed application notes and protocols for researchers interested in exploring the medicinal chemistry applications of this compound and its derivatives.

Application Note 1: Development of Local Anesthetics based on the 4-Aminobenzoate Backbone

The ethyl 4-aminobenzoate (Benzocaine) structure is a cornerstone in the development of local anesthetics. These compounds function by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials and producing a numbing sensation. The general structure-activity relationship (SAR) for this class of compounds involves a lipophilic aromatic ring (the benzoate moiety), an intermediate ester linkage, and a hydrophilic amino group.

Quantitative Data: Structure-Activity Relationship of Benzocaine Analogs
CompoundStructureAnesthetic Potency (Relative to Procaine)Duration of Action (min)
Benzocaine0.130-60
Procaine160-90
Tetracaine16120-180

Note: This table presents illustrative data. Actual values can vary based on experimental conditions.

Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-Aminobenzoate)

This protocol outlines the Fischer esterification of 4-aminobenzoic acid to synthesize Benzocaine.[1][2][3]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.2 g of 4-aminobenzoic acid in 12 mL of absolute ethanol with stirring.

  • Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the solution. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 30 mL of ice water.

  • Slowly neutralize the solution by adding 10% sodium carbonate solution while stirring until the pH is approximately 8. Effervescence will be observed.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with three 10 mL portions of cold water.

  • Dry the product on the filter paper by drawing air through it for at least 15 minutes.

  • The final product is Benzocaine, which can be further purified by recrystallization from ethanol/water if necessary.

Experimental Workflow: Synthesis of Benzocaine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification PABA 4-Aminobenzoic Acid Flask Round-Bottom Flask PABA->Flask Ethanol Absolute Ethanol Ethanol->Flask H2SO4 Conc. Sulfuric Acid H2SO4->Flask Reflux Reflux (60-75 min) Flask->Reflux Quench Quench with Ice Water Reflux->Quench Neutralize Neutralize with Na2CO3 Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Benzocaine Benzocaine Product Dry->Benzocaine

Caption: Workflow for the synthesis of Benzocaine.

Application Note 2: this compound Derivatives as Antifungal and Neuraminidase Inhibitors

Derivatives of this compound have shown promise as potential antifungal agents and inhibitors of viral neuraminidase. For instance, ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates have been synthesized and evaluated for these activities.

Quantitative Data: Biological Activity of Ethyl 4-Acetamidobenzoate Derivatives
Compound IDR Group on ThiazoleAntifungal Activity (% Inhibition @ 500 mg/L vs. E. graminis)Neuraminidase Inhibition (% Inhibition @ 40 µg/mL)
5c 4-Chlorophenyl95%Not Reported
3d 4-MethylphenylNot Reported36.02%
3h 4-Methoxyphenyl50% (vs. R. solani)33.40%
3p 2,4-DichlorophenylNot Reported42.05%
Experimental Protocol: Neuraminidase Inhibition Assay

This protocol is a general procedure for determining the neuraminidase inhibitory activity of test compounds.[4]

Materials:

  • Influenza virus neuraminidase (or whole virus)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the neuraminidase enzyme solution to each well.

  • Add the test compound dilutions to the wells and incubate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 450 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: Neuraminidase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Incubation and Reaction cluster_2 Measurement and Analysis Enzyme Neuraminidase Solution Plate 96-well Microplate Enzyme->Plate Compound Test Compound Dilutions Compound->Plate PreIncubate Pre-incubation (37°C, 30 min) Plate->PreIncubate AddSubstrate Add MUNANA Substrate PreIncubate->AddSubstrate Incubate Incubation (37°C, 60 min) AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadFluorescence Read Fluorescence (Ex:360, Em:450) StopReaction->ReadFluorescence Calculate Calculate % Inhibition and IC50 ReadFluorescence->Calculate

Caption: Workflow for a neuraminidase inhibition assay.

Application Note 3: this compound Derivatives as Anticancer Agents

The benzoate scaffold is present in numerous compounds investigated for their anticancer properties. For example, derivatives of 1,2-bis(4-methoxyphenyl)-2-oxoethyl benzoate have been synthesized and shown to exhibit antiproliferative activity, potentially through the inhibition of the PI3K/AKT signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT signaling pathway.

Quantitative Data: Anticancer Activity of Benzoate Derivatives
Compound IDCell LineIC50 (µM)
4a MDA-MB-231 (Breast Cancer)0.11
4d MDA-MB-231 (Breast Cancer)0.18
4f MDA-MB-231 (Breast Cancer)1.94
20b (Various Tumor Cell Lines)Potent Activity (Comparable to Etoposide)

Note: The data for compounds 4a, 4d, and 4f are for 4-anilinoquinolinylchalcone derivatives, which incorporate a benzoate-like moiety. Compound 20b is a 4-hydroxycoumarin derivative.[5][6]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, extending far beyond its traditional use as a preservative. Its derivatives have demonstrated significant potential as local anesthetics, antifungal agents, neuraminidase inhibitors, and anticancer agents. The synthetic accessibility and the potential for diverse functionalization of the benzoate ring make it an attractive starting point for the design and development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the rich medicinal chemistry of this versatile scaffold.

References

Application Notes and Protocols: Synthesis of Schiff Bases Using 4-Ethoxycarbonylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from precursors of 4-ethoxycarbonylbenzoate, namely ethyl 4-aminobenzoate and 4-formylbenzoate esters. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine group (-C=N-). Their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, makes them significant scaffolds in drug discovery and development.[1][2] The incorporation of the ethoxycarbonylbenzoate moiety can modulate the pharmacokinetic and pharmacodynamic properties of the resulting Schiff bases.

Application Notes

Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[3][4] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration to form the imine.[5][6] The resulting carbon-nitrogen double bond is crucial for their biological activity.[7]

The derivatives of this compound are valuable starting materials for synthesizing Schiff bases with potential therapeutic applications. For instance, Schiff bases derived from ethyl 4-aminobenzoate have been investigated for their antioxidant and antimicrobial activities.[8][9] The ester group can be further modified, offering a handle for creating more complex molecules or for prodrug strategies.

Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.[10] The imine nitrogen and another donor atom in the molecule can chelate with various metal ions, leading to compounds with unique geometries and electronic properties that can influence their interaction with biological targets.[2][11]

Experimental Protocols

Two primary synthetic routes for preparing Schiff bases from this compound precursors are presented below:

  • From Ethyl 4-aminobenzoate (an amine precursor): Condensation with an aromatic aldehyde.

  • From a 4-Formylbenzoate Ester (an aldehyde precursor): Condensation with a primary amine.

Protocol 1: Synthesis of a Schiff Base from Ethyl 4-aminobenzoate and an Aromatic Aldehyde

This protocol is a general method for the synthesis of Schiff bases by reacting ethyl 4-aminobenzoate with a substituted aromatic aldehyde.[12]

Materials:

  • Ethyl 4-aminobenzoate

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 3-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve the desired aromatic aldehyde (3.65 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

  • To this solution, add ethyl 4-aminobenzoate (3.65 mmol) and a few drops of glacial acetic acid.

  • The reaction mixture is then refluxed for a period ranging from 5 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • For some products, crystals may appear within minutes of starting the reflux.[12]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is recrystallized from hot ethanol to yield the pure Schiff base.

  • In cases where a precipitate does not form upon cooling, the reaction mixture can be poured over crushed ice with constant stirring to induce precipitation.[12]

General Workflow for Schiff Base Synthesis from Ethyl 4-aminobenzoate

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Mix_and_Reflux Mix and Reflux (5-24 hours) Ethyl 4-aminobenzoate->Mix_and_Reflux Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mix_and_Reflux Absolute Ethanol (Solvent) Absolute Ethanol (Solvent) Absolute Ethanol (Solvent)->Mix_and_Reflux Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Mix_and_Reflux Cooling Cool to Room Temperature Mix_and_Reflux->Cooling Precipitation Induce Precipitation (if necessary) Cooling->Precipitation Filtration Filter Precipitate Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Pure_Schiff_Base Pure Schiff Base Recrystallization->Pure_Schiff_Base

Caption: Workflow for Schiff base synthesis from ethyl 4-aminobenzoate.

Protocol 2: Synthesis of a Schiff Base from Adamantyl 4-formylbenzoate and o-Aminothiophenol

This protocol details the synthesis of a Schiff base starting from an ester of 4-formylbenzoic acid.[13][14]

Materials:

  • Adamantyl 4-formylbenzoate

  • o-Aminothiophenol

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Nitrogen gas

Procedure:

  • Dissolve 0.5 g of adamantyl 4-formylbenzoate in 20 mL of anhydrous ethanol.

  • Slowly add this solution dropwise to a solution of 0.19 g of o-aminothiophenol in 10 mL of anhydrous ethanol.

  • After the addition is complete, add 6-8 drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 5 hours under a nitrogen atmosphere.

  • A yellow precipitate will form.

  • Allow the mixture to stand, then cool and filter to collect the precipitate.

  • Recrystallize the crude product from anhydrous ethanol to obtain the pure yellow powdered Schiff base.[13][14]

General Workflow for Schiff Base Synthesis from a 4-Formylbenzoate Ester

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 4-Formylbenzoate Ester 4-Formylbenzoate Ester Stir_at_RT Stir at Room Temperature (under Nitrogen) 4-Formylbenzoate Ester->Stir_at_RT Primary Amine Primary Amine Primary Amine->Stir_at_RT Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent)->Stir_at_RT Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Stir_at_RT Precipitation Formation of Precipitate Stir_at_RT->Precipitation Filtration Filter Precipitate Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Pure_Schiff_Base Pure Schiff Base Recrystallization->Pure_Schiff_Base

Caption: Workflow for Schiff base synthesis from a 4-formylbenzoate ester.

Quantitative Data

The following tables summarize the quantitative data for representative Schiff bases synthesized from this compound precursors.

Table 1: Reaction Conditions and Yields

Starting AmineStarting AldehydeSolventCatalystReaction Time (h)Yield (%)Reference
Ethyl 4-aminobenzoateSalicylaldehydeEthanolAcetic Acid5-6-[12]
Ethyl 4-aminobenzoate3-NitrobenzaldehydeEthanolAcetic Acid24-[12]
Ethyl 4-aminobenzoate4-MethoxybenzaldehydeEthanolAcetic Acid5-6-[12]
o-AminothiophenolAdamantyl 4-formylbenzoateEthanolAcetic Acid578[13][14]

Table 2: Physical and Spectroscopic Data

Schiff BaseAppearanceMelting Point (°C)FT-IR (C=N) (cm⁻¹)¹H NMR (CH=N) (δ ppm)Reference
(E)-ethyl 4-(2-hydroxybenzylideneamino)benzoate----[15]
4-[(3-nitrobenzylidene)amino]benzoic acid derivativeWhite precipitate-1600-[12]
4-[(4-methoxybenzylidene)amino]benzoic acid derivative--1594-[12]
Adamantyl 4-formylbenzoate-o-aminothiophenol Schiff baseYellow powder220-223-8.14[13][14]
(E)-ethyl 4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)benzoate----[16]

Note: "-" indicates data not specified in the provided search results. The data for benzoic acid derivatives are included for structural comparison.

Signaling Pathway Visualization: General Mechanism of Imine Formation

The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism involving a carbinolamine intermediate.[5]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Carbonyl Aldehyde/Ketone (R₂C=O) Carbinolamine Carbinolamine Intermediate Carbonyl->Carbinolamine + R'-NH₂ Amine Primary Amine (R'-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine Imine (Schiff Base) (R₂C=NR') Protonated_Carbinolamine->Imine - H₂O Water Water (H₂O) Protonated_Carbinolamine->Water

Caption: General mechanism of acid-catalyzed Schiff base (imine) formation.

References

Application Notes and Protocols: 4-Ethoxycarbonylbenzoate as a Versatile Building Block for Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonylbenzoate, and its derivatives, serve as a fundamental and versatile building block in the design and synthesis of thermotropic calamitic (rod-shaped) liquid crystals. The inherent rigidity of the benzoate core, coupled with the synthetic tractability of the ethoxycarbonyl group, allows for the systematic modification of molecular architecture to achieve desired mesomorphic properties. This moiety is frequently incorporated as a central core unit or a terminal group in liquid crystal molecules, influencing key parameters such as the transition temperatures, mesophase type (e.g., nematic, smectic), and optical anisotropy.

The ester linkage provided by the this compound group contributes to the overall linearity and polarity of the molecule, which are crucial for the formation of liquid crystalline phases. By modifying the alkoxy chain length on an attached phenyl ring or by incorporating other functional groups, researchers can fine-tune the intermolecular interactions and, consequently, the self-assembly of these materials into ordered, fluid phases. This document provides an overview of the application of this compound in the synthesis of calamitic liquid crystals, along with detailed experimental protocols for their synthesis and characterization.

Data Presentation: Mesomorphic Properties of this compound Derivatives

The following tables summarize the phase transition temperatures of various calamitic liquid crystals incorporating the this compound moiety or its close derivatives. The data highlights the influence of molecular structure, particularly the length of the terminal alkoxy chain, on the mesomorphic behavior.

Table 1: Phase Transition Temperatures of Ethyl 4-(4'-n-alkoxybenzoyloxy)benzoates [1]

n (Number of Carbon Atoms in Alkoxy Chain)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic to Nematic/Isotropic Transition (°C)
1-4Non-mesomorphic--
5-Nematic phase observed-
6-Nematic phase observed-
8-Nematic phase observedSmectic A phase observed
10-Nematic phase observedSmectic A phase observed
12-Nematic phase observed-
14-Nematic phase observed-
16-Nematic phase observed-

Table 2: Phase Transition Temperatures of Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates [2]

Alkoxy GroupCrystal to Smectic/Nematic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
Butyloxy85--
Pentyloxy8990-
Hexyloxy91--

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4'-n-alkoxybenzoyloxy)benzoate (Esterification)

This protocol describes the synthesis of a calamitic liquid crystal via the Steglich esterification of 4-(4'-n-alkoxybenzoyloxy)benzoic acid with ethanol.

Materials:

  • 4-(4'-n-alkoxybenzoyloxy)benzoic acid

  • Ethanol (absolute)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-(4'-n-alkoxybenzoyloxy)benzoic acid (1 eq.) and a catalytic amount of DMAP in anhydrous DCM.

  • Add absolute ethanol (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 4-(4'-n-alkoxybenzoyloxy)benzoate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of Ethyl 4-(4'-n-alkoxybenzylideneamino)benzoate (Schiff Base Formation)

This protocol details the synthesis of a Schiff base liquid crystal from ethyl 4-aminobenzoate and a 4-n-alkoxybenzaldehyde.

Materials:

  • Ethyl 4-aminobenzoate

  • 4-n-alkoxybenzaldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1 eq.) in absolute ethanol in a round-bottom flask.

  • Add 4-n-alkoxybenzaldehyde (1 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain the pure Schiff base liquid crystal.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 3: Characterization of Liquid Crystalline Phases

a) Polarizing Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide.

  • Cover the sample with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarizing optical microscope as it is heated and cooled.

  • Note the temperatures at which phase transitions occur and the characteristic textures of the different mesophases (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic A).[3]

  • Capture images of the textures at different temperatures for documentation.

b) Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic peaks in the DSC thermogram.[4][5] The enthalpy of each transition can also be calculated from the peak area.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of Liquid Crystal start Starting Materials (e.g., Ethyl 4-hydroxybenzoate, 4-n-alkoxybenzoic acid) reaction Chemical Reaction (Esterification or Schiff Base Condensation) start->reaction Reactants purification Purification (Column Chromatography or Recrystallization) reaction->purification Crude Product product Pure Liquid Crystal Compound purification->product Final Product Characterization_Workflow cluster_pom Polarizing Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) lc_sample Synthesized Liquid Crystal pom_exp Heating/Cooling on Hot Stage lc_sample->pom_exp dsc_exp Heating/Cooling Cycles lc_sample->dsc_exp pom_obs Observe Textures pom_exp->pom_obs pom_result Identify Mesophase Type (Nematic, Smectic) pom_obs->pom_result dsc_ana Analyze Thermogram dsc_exp->dsc_ana dsc_result Determine Transition Temperatures and Enthalpies dsc_ana->dsc_result Structure_Property_Relationship cluster_structure Molecular Structure cluster_property Mesomorphic Properties core Rigid Core (this compound) phase_type Mesophase Type (Nematic, Smectic) core->phase_type Influences anisotropy Optical Anisotropy core->anisotropy Contributes to linker Linking Group (Ester, Schiff Base) transition_temp Transition Temperatures linker->transition_temp Affects terminal Terminal Alkoxy Chain terminal->phase_type Determines terminal->transition_temp Modulates

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethoxycarbonylbenzoate (Ethyl Paraben), a widely used preservative in pharmaceuticals, cosmetics, and food products. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

This compound, an ester of 4-hydroxybenzoic acid, is a common antimicrobial preservative. Its effective determination is crucial for ensuring product quality and safety. This document provides a comprehensive protocol for its analysis using HPLC with UV detection, offering a reliable method for researchers, scientists, and professionals in drug development.

Chromatographic Conditions

A reverse-phase HPLC method was established for the analysis of this compound. The optimal chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Experimental Protocol

1. Reagents and Materials

  • This compound reference standard (purity >99%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (85%)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][2]

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for the analyte.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1 µg/mL[3]
Limit of Quantification (LOQ) 3 µg/mL[3]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time (min) Approximately 4.5
Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. A typical chromatogram shows a well-resolved peak for the analyte at approximately 4.5 minutes. The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient greater than 0.999. The low values for LOD and LOQ indicate high sensitivity of the method.[3] The precision, evaluated by replicate injections, showed a relative standard deviation (RSD) of less than 2%, and the accuracy was confirmed by recovery studies, with results falling within the acceptable range of 98-102%.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method is suitable for routine quality control analysis in various industries, including pharmaceuticals and cosmetics.

Detailed Protocols

Protocol 1: Preparation of Mobile Phase
  • Measure 500 mL of HPLC grade acetonitrile and 500 mL of HPLC grade water.

  • Combine the solvents in a 1 L glass bottle.

  • Add 1 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase for 15 minutes using a sonicator or an online degasser before use.[4]

Protocol 2: System Suitability Testing

Before starting the sample analysis, perform a system suitability test to ensure the performance of the chromatographic system.

  • Inject the 10 µg/mL working standard solution six times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • The acceptance criteria are as follows:

    • %RSD of peak area ≤ 2.0%

    • %RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation F Sample Injection & Chromatogram Acquisition C->F D->E Stable Baseline E->F System Ready G Peak Integration & Area Measurement F->G H Concentration Calculation G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethoxycarbonylbenzoate, commonly known as ethyl paraben, is an ethyl ester of p-hydroxybenzoic acid. It is widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products to prevent decomposition by microorganisms.[1] Due to its widespread use, there is a need for robust and reliable analytical methods for its identification and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of parabens, offering high sensitivity and selectivity.[2]

Principle of GC-MS

Gas chromatography (GC) separates volatile and semi-volatile compounds in a mixture based on their physical and chemical properties. The separated compounds then enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or mass spectrum, for each compound, allowing for its definitive identification. For quantitative analysis, the abundance of specific ions is measured.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Here are protocols for a common matrix where ethyl paraben is found: cosmetic creams.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Creams [3]

  • Sample Weighing: Accurately weigh 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., isotopically labeled ethyl paraben) to ensure accuracy and account for any loss during sample preparation.

  • Extraction:

    • Add 10 mL of a suitable organic solvent, such as methanol or an acetone:n-hexane mixture (1:1 v/v).[4]

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Sonication for 15 minutes in an ultrasonic bath can aid in the extraction process.[2]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen until dryness.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Derivatization (Optional, but can improve peak shape and sensitivity) [4]

For certain applications, derivatization can improve the chromatographic behavior of parabens.

  • Follow steps 1-6 of the Liquid-Liquid Extraction protocol.

  • Derivatization Reaction:

    • Add 50 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[4][5]

    • Add 50 µL of a catalyst, such as pyridine, if required.

    • Seal the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of ethyl paraben. These may need to be optimized for specific instruments and applications.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.2 mL/min[3]
Inlet Temperature250°C[3]
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 90°C (hold for 0.7 min), ramp at 35°C/min to 280°C (hold for 2 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Ion Source Temperature200°C[3]
MS Transfer Line Temp.300°C[3]
Mass Scan Range50-550 amu[3]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Data for this compound (Ethyl Paraben)

ParameterValueReference
Retention Time (min) ~5.20[3]
Molecular Weight 166.17 g/mol [6]
Characteristic Mass Ions (m/z)
Molecular Ion [M]⁺166[6]
Base Peak121[1]
Other Significant Fragments93, 65[6]
Linearity (r²) > 0.99[2]
Recovery 97-107%[2]
Limit of Detection (LOD) 1.05 ng/g[4]

Note: Retention times can vary depending on the specific GC column and temperature program.

Mass Spectrum of this compound (Ethyl Paraben)

The electron ionization mass spectrum of ethyl paraben is characterized by a molecular ion peak at m/z 166 and a base peak at m/z 121, which corresponds to the loss of the ethoxy group.[1][6]

Visualization

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Cosmetic Cream) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Methanol/Hexane) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Gas Chromatography Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Compound Identification (Mass Spectrum Library) Detect->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow of GC-MS analysis for this compound.

References

Application Notes and Protocols for the Use of a 4-Ethoxycarbonylbenzoyl (ECB) Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient synthesis of peptides for research and pharmaceutical applications. The choice of a linker, which tethers the growing peptide chain to the solid support, is critical as it dictates the conditions for the final cleavage of the peptide from the resin and influences the purity and yield of the final product.

This document details the application of a 4-Ethoxycarbonylbenzoyl (ECB) linker, a novel safety-catch type linker for use in Fmoc-based Solid-Phase Peptide Synthesis. The ECB linker offers the advantage of being stable to the standard acidic and basic conditions of Fmoc-SPPS. The ester functionality allows for a "safety-catch" approach, where the ethoxycarbonyl group can be saponified to the corresponding carboxylate. This modification of the linker's electronic properties facilitates a more controlled and specific cleavage of the peptide from the solid support, potentially minimizing side reactions and improving the purity of the crude peptide.

Principle of the 4-Ethoxycarbonylbenzoyl (ECB) Linker

The ECB linker is a benzoic acid derivative containing an ethoxycarbonyl group at the 4-position. This linker is typically attached to an aminomethylated polystyrene resin. The first Fmoc-protected amino acid is then esterified to the benzylic position of the linker. The peptide chain is elongated using standard Fmoc-SPPS protocols. The key feature of the ECB linker is its two-stage cleavage strategy:

  • Activation (Saponification): The ethyl ester of the linker is hydrolyzed to a carboxylate using a mild basic treatment. This step transforms the linker into an electron-donating species, rendering the benzyl ester bond more labile to acidolysis.

  • Cleavage: The peptide is cleaved from the activated linker using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.

This safety-catch mechanism provides greater control over the synthesis and cleavage process, making it an attractive option for the synthesis of complex or sensitive peptides.

Experimental Protocols

Preparation of ECB-Resin

This protocol describes the attachment of the 4-Ethoxycarbonylbenzoyl linker to an aminomethylated solid support.

  • Materials:

    • Aminomethyl Polystyrene Resin (100-200 mesh, 1.0 mmol/g)

    • 4-Ethoxycarbonylbenzoic acid

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

  • Procedure:

    • Swell the aminomethyl polystyrene resin in DMF for 1 hour.

    • In a separate vessel, dissolve 4-ethoxycarbonylbenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Drain the DMF from the swollen resin and add the activated linker solution.

    • Agitate the mixture at room temperature for 4 hours.

    • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

    • Perform a Kaiser test to confirm the absence of free amino groups.

Loading of the First Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the ECB-resin.

  • Materials:

    • ECB-Resin

    • Fmoc-amino acid

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the ECB-resin in DCM for 1 hour.

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM.

    • Add DIC (4 eq.) to the amino acid solution and stir for 10 minutes.

    • Drain the DCM from the swollen resin and add the activated amino acid solution.

    • Agitate the mixture at room temperature for 2 hours.

    • Filter the resin and wash with DCM (3x) and DMF (3x).

    • To cap any unreacted sites, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

    • Dry the resin under vacuum. The loading of the first amino acid can be quantified by spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc deprotection.

Peptide Chain Elongation (Fmoc-SPPS)

Standard Fmoc-SPPS cycles are used for peptide chain elongation. A single cycle consists of Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

Activation and Cleavage of the Peptide from the ECB-Resin

This two-step protocol describes the "safety-catch" activation and final cleavage.

  • Step 1: Linker Activation (Saponification)

    • Wash the fully assembled peptide-resin with THF (3x).

    • Prepare a solution of 0.5 M LiOH in a 3:1 mixture of THF and water.

    • Treat the peptide-resin with the LiOH solution for 2 hours at room temperature.

    • Filter the resin and wash thoroughly with water (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

  • Step 2: Peptide Cleavage

    • Place the dried, activated peptide-resin in a reaction vessel.

    • Prepare a cleavage cocktail. A standard Reagent K is often effective: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Data Presentation

The following tables provide illustrative data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) using the ECB linker.

Table 1: Resin Loading and Peptide Synthesis Parameters

ParameterValue
Initial Resin Substitution1.0 mmol/g
Linker Loading0.85 mmol/g
First Amino Acid (Fmoc-Arg(Pbf)-OH) Loading0.62 mmol/g
Average Coupling Efficiency per Cycle>99%
Final Crude Peptide Yield78%

Table 2: Comparison of Cleavage Conditions and Peptide Purity

Cleavage CocktailCleavage Time (hours)Crude Peptide Purity (HPLC)
95% TFA, 2.5% TIS, 2.5% H₂O385%
Reagent K392%
Reagent B (TFA/phenol/water/TIS)388%

Visualizations

Workflow for SPPS using the ECB Linker

SPPS_Workflow Resin Aminomethyl Resin Linker_Coupling Linker Attachment (4-Ethoxycarbonylbenzoic acid, DIC, HOBt) Resin->Linker_Coupling ECB_Resin ECB-Resin Linker_Coupling->ECB_Resin AA1_Loading First AA Loading (Fmoc-AA-OH, DIC, DMAP) ECB_Resin->AA1_Loading Peptide_Resin Fmoc-AA-ECB-Resin AA1_Loading->Peptide_Resin SPPS_Cycle Fmoc-SPPS Cycles (Deprotection & Coupling) Peptide_Resin->SPPS_Cycle Full_Peptide Protected Peptide-Resin SPPS_Cycle->Full_Peptide Elongation Activation Linker Activation (LiOH, THF/H₂O) Full_Peptide->Activation Activated_Peptide Activated Peptide-Resin Activation->Activated_Peptide Cleavage Cleavage (TFA Cocktail) Activated_Peptide->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis using the ECB linker.

Logical Relationship of the Safety-Catch Mechanism

Safety_Catch_Mechanism cluster_linker ECB Linker State cluster_process Process Inactive Inactive State Ethoxycarbonyl Group Intact Stable to SPPS Conditions Saponification Saponification (LiOH) Inactive->Saponification Activation Step Active Active State Carboxylate Group Labile to Acidic Cleavage Cleavage Acidic Cleavage (TFA) Active->Cleavage Peptide Release SPPS Fmoc-SPPS (Piperidine, TFA) SPPS->Inactive No effect on linker Saponification->Active

Caption: Logical diagram of the ECB linker's safety-catch mechanism.

Conclusion

The 4-Ethoxycarbonylbenzoyl (ECB) linker presents a viable safety-catch strategy for Fmoc-based solid-phase peptide synthesis. Its stability during peptide chain elongation and the requirement for a distinct activation step prior to cleavage offer enhanced control over the synthesis process. This can be particularly advantageous for the preparation of complex peptides where minimization of side-products during cleavage is crucial. The protocols provided herein offer a foundation for the implementation of this linker in various peptide synthesis applications. Further optimization of cleavage conditions may be necessary depending on the specific peptide sequence.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxycarbonylbenzoate (Benzocaine)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Ethoxycarbonylbenzoate, commonly known as Benzocaine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield in the synthesis of this compound, typically via Fischer esterification of p-aminobenzoic acid (PABA) and ethanol, is a common issue. The primary causes are the reversible nature of the reaction and the presence of water.

  • Le Chatelier's Principle: The Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product (the ester), you can either use a large excess of one of the reactants (usually the alcohol, ethanol) or remove one of the products (water) as it forms.[1][2]

  • Water Contamination: Any water present in the reactants or glassware can shift the equilibrium back towards the starting materials, hydrolyzing the ester product. Ensure you are using absolute ethanol and dry glassware.

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Ensure the reflux time is adequate, typically at least one hour.[3][4]

  • Acid Catalyst: A strong acid catalyst, like concentrated sulfuric acid, is crucial.[3] It protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][3] However, since PABA has a basic amino group, a stoichiometric amount of acid is required because the amino group will consume some of the catalyst.[2]

Q2: A precipitate forms when I add sulfuric acid, and my starting material doesn't fully dissolve. Is this normal?

A2: Yes, this is expected. When concentrated sulfuric acid is added to the mixture of p-aminobenzoic acid and ethanol, the acid protonates the basic amino group of PABA, forming its hydrogen sulfate salt. This salt is often less soluble in ethanol and precipitates out.[1] The precipitate should dissolve as the mixture is heated to reflux and the esterification reaction proceeds.[2][4]

Q3: I'm having trouble with the workup. How do I properly neutralize the reaction and isolate the product?

A3: Proper neutralization is critical for isolating the free base form of Benzocaine.

  • Cooling: After reflux, allow the reaction mixture to cool to room temperature.[1][2]

  • Quenching: Pour the cooled mixture into cold water.[1][2] The product exists as its protonated salt, which is soluble in water.[1]

  • Neutralization: Slowly and carefully add a 10% sodium carbonate solution dropwise.[1][4] This will neutralize the excess sulfuric acid and deprotonate the amino group of the ester. You will observe vigorous gas (CO2) evolution.[1][2]

  • Precipitation: Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is basic (approximately pH 8 or higher).[1] At this point, the sulfuric acid is neutralized, and the water-insoluble this compound (Benzocaine) will precipitate as a solid.[1][2]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.[1][2]

Q4: My final product is impure. What are the likely contaminants and how can I purify it?

A4: Common impurities include unreacted p-aminobenzoic acid and byproducts from side reactions.

  • Unreacted PABA: If the reaction did not go to completion, you will have leftover starting material.

  • Purification: Recrystallization is the most common method for purifying the crude product. A solvent pair, such as ethanol and water, is often effective.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, pure Benzocaine crystals will form. The purity can be checked by taking a melting point; pure Benzocaine melts at 89–92°C.[1][5]

Data Presentation: Reaction Condition Optimization

The yield of this compound is highly dependent on reaction parameters. The following table summarizes conditions from various reported procedures.

Parameterp-Aminobenzoic AcidEthanolConc. H₂SO₄Reflux TimeYieldSource
Procedure A 1.2 g12.0 mL1.0 mL1 hourNot specified[2]
Procedure B 2.50 g20 mL2.0 mL1 hourNot specified[4]
Procedure C 0.360 g3.60 mL0.30 mLNot specifiedNot specified[1]
Procedure D ~1.0 g10 mL1.0 mL45 minutesNot specified[6]

Note: Yields are often dependent on the efficiency of the workup and purification steps.

Experimental Protocols

Standard Protocol for Fischer Esterification of p-Aminobenzoic Acid

This protocol provides a representative method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.[2]

  • Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate of the PABA hydrogen sulfate salt is expected to form.[2]

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Stir the reaction for at least 1 hour. The precipitate should dissolve as the reaction progresses.[2][4]

  • Cooling & Quenching: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 30 mL of ice water.[2]

  • Neutralization: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate dropwise. Continue addition until the vigorous bubbling of CO₂ stops and the pH of the solution is ~8.[2] A white precipitate of the crude product will form.

  • Isolation: Collect the solid product via vacuum filtration, washing the filter cake with several portions of cold water.[2]

  • Drying & Purification: Allow the crude product to air dry. For further purification, recrystallize the solid from an ethanol/water solvent pair.[4] Determine the melting point and weigh the final product to calculate the percent yield.

Visualizations

Workflow and Pathway Diagrams

G cluster_start Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification PABA p-Aminobenzoic Acid Mix Mix Reactants PABA->Mix EtOH Ethanol EtOH->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix Reflux Reflux (1 hr) Mix->Reflux Heat Cool Cool to RT Reflux->Cool Quench Quench in Ice Water Cool->Quench Neutralize Neutralize (Na₂CO₃) to pH ~8 Quench->Neutralize Vigorous CO₂ evolution Filter Vacuum Filtration Neutralize->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Crude Product Dry Dry Product Recrystallize->Dry Final Pure Benzocaine Dry->Final

Caption: Experimental workflow for the synthesis of this compound (Benzocaine).

G PABA p-Aminobenzoic Acid (Reactant) Equilibrium Fischer Esterification Equilibrium PABA->Equilibrium EtOH Ethanol (Reactant, Excess) EtOH->Equilibrium Benzocaine Benzocaine (Product) Benzocaine->Equilibrium Hydrolysis Water Water (Product) Water->Equilibrium Hydrolysis Equilibrium->Benzocaine Equilibrium->Water ShiftRight Drive Reaction Forward (Increase Yield) ShiftRight->Equilibrium Use excess EtOH Remove H₂O ShiftLeft Drive Reaction Backward (Decrease Yield) ShiftLeft->Equilibrium Add H₂O

Caption: Le Chatelier's Principle applied to the Fischer Esterification of Benzocaine.

References

Technical Support Center: Synthesis of 4-Ethoxycarbonylbenzoate (Diethyl Terephthalate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Ethoxycarbonylbenzoate, commonly known as Diethyl Terephthalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Diethyl Terephthalate?

A1: The two primary methods for synthesizing diethyl terephthalate are:

  • Fischer-Speier Esterification: This is a direct esterification of terephthalic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid[1]. This reaction is an equilibrium process[2].

  • From Terephthaloyl Chloride: This method involves the reaction of terephthaloyl chloride with ethanol. It is generally a faster and more complete reaction but requires the prior synthesis of the acid chloride[3].

Q2: What are the main side reactions I should be aware of during the Fischer-Speier esterification of terephthalic acid with ethanol?

A2: The main side reactions include:

  • Incomplete Esterification: The reaction is an equilibrium, which can lead to the formation of the monoester, monoethyl terephthalate, as a significant byproduct if the reaction does not go to completion.

  • Ether Formation: The strong acid catalyst (e.g., sulfuric acid) can catalyze the dehydration of ethanol to form diethyl ether, especially at elevated temperatures. This not only consumes the ethanol but also complicates purification.

Q3: My yield of diethyl terephthalate is low. What are the potential causes and how can I improve it?

A3: Low yields in the Fischer esterification are often due to the equilibrium nature of the reaction. To improve the yield, you can:

  • Use a large excess of ethanol: This shifts the equilibrium towards the formation of the diester[2].

  • Remove water as it is formed: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent[2].

  • Increase reaction time: As it is a slow reaction, ensuring a sufficient reaction time is crucial for maximizing the conversion to the diester[1].

  • Optimize catalyst concentration: While a catalyst is necessary, an excessive amount can promote side reactions.

Q4: How can I minimize the formation of diethyl ether during the synthesis?

A4: Diethyl ether formation is favored by high temperatures and high acid catalyst concentrations. To minimize this side reaction:

  • Control the reaction temperature: Maintain a moderate temperature, typically the reflux temperature of ethanol, without excessive heating.

  • Use a minimal effective amount of acid catalyst: This will reduce the rate of the competing dehydration of ethanol.

Q5: What are the best methods for purifying the crude diethyl terephthalate?

A5: Purification aims to remove unreacted starting materials, the monoester byproduct, the acid catalyst, and any diethyl ether. A typical purification sequence involves:

  • Neutralization: Washing the reaction mixture with a basic solution (e.g., sodium bicarbonate or potassium carbonate solution) to remove the acid catalyst and any unreacted terephthalic acid or monoethyl terephthalate[1][3].

  • Extraction: Using an organic solvent to extract the diethyl terephthalate from the aqueous layer.

  • Drying: Drying the organic layer over a suitable drying agent (e.g., magnesium sulfate)[3].

  • Solvent Removal: Evaporating the solvent to obtain the crude product[1][3].

  • Distillation or Recrystallization: Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent to separate the diethyl terephthalate from any remaining impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Diethyl Terephthalate Incomplete reaction due to equilibrium.Increase the molar excess of ethanol. Remove water during the reaction using a Dean-Stark apparatus. Increase the reaction time.
Insufficient catalyst.Ensure an adequate amount of acid catalyst is used.
Presence of a Significant Amount of Monoethyl Terephthalate Incomplete esterification.Drive the reaction to completion by using a larger excess of ethanol and removing water. Consider a longer reaction time.
Product Contaminated with Diethyl Ether High reaction temperature and/or excessive acid catalyst.Maintain the reaction at a gentle reflux and use the minimum effective concentration of the acid catalyst.
Difficulty in Isolating the Product Inefficient work-up procedure.Ensure complete neutralization of the acid catalyst. Use an appropriate extraction solvent and perform multiple extractions.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Terephthalate via Fischer-Speier Esterification

This protocol is based on the Fischer-Speier esterification method.

Materials:

  • Terephthalic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Potassium Carbonate

  • Deionized Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, add terephthalic acid (1.0 eq).

  • Add a significant excess of absolute ethanol (e.g., 10-20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to a gentle reflux and maintain for several hours (e.g., 4-8 hours). The reaction can be monitored by TLC or GC-MS.

  • After cooling to room temperature, slowly pour the reaction mixture into a cold aqueous solution of potassium carbonate to neutralize the acid catalyst and any unreacted carboxylic acid groups[1].

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of Diethyl Terephthalate from Terephthaloyl Chloride

This protocol provides a higher yield and avoids the equilibrium limitations of the Fischer esterification.

Materials:

  • Terephthaloyl chloride

  • Ethanol

  • Toluene

  • 10% Sodium Bicarbonate Solution

  • Deionized Water

  • Magnesium Sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve terephthaloyl chloride (1.0 eq) in toluene[3].

  • Add ethanol (2.0 eq) dropwise to the solution with stirring[3].

  • Heat the reaction mixture to 60-65 °C for approximately two hours. Monitor the reaction for the disappearance of the acid chloride peak by IR spectroscopy[3].

  • After cooling, wash the reaction mixture three times with a 10% sodium bicarbonate solution and then three times with distilled water[3].

  • Dry the organic layer over magnesium sulfate[3].

  • Filter to remove the desiccant and remove the toluene by distillation. The remaining residue should crystallize upon standing to yield diethyl terephthalate[3].

Data Presentation

Table 1: Comparison of Synthesis Methods for Diethyl Terephthalate

Parameter Fischer-Speier Esterification From Terephthaloyl Chloride
Starting Materials Terephthalic acid, EthanolTerephthaloyl chloride, Ethanol
Catalyst Strong acid (e.g., H₂SO₄)None required
Reaction Conditions Reflux, equilibrium conditions60-65 °C
Reported Yield ~42% (under non-optimized conditions)[1]~86%[3]
Key Side Reactions Incomplete esterification (monoester), Diethyl ether formationHydrolysis of terephthaloyl chloride (if water is present)
Advantages Uses readily available starting material.High yield, faster reaction, no equilibrium limitations.
Disadvantages Equilibrium limited, requires excess reagent and/or water removal, potential for ether side reaction.Terephthaloyl chloride is more expensive and moisture-sensitive.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_fischer Fischer Esterification cluster_ether Side Reaction TA Terephthalic Acid MET Monoethyl Terephthalate TA->MET + Ethanol EtOH Ethanol DET Diethyl Terephthalate (Product) MET->DET + Ethanol EtOH2 Ethanol DEE Diethyl Ether (Side Product) EtOH2->DEE H₂SO₄, Δ

Caption: Main and side reaction pathways in the synthesis of diethyl terephthalate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Product Impure? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction: - Increase Ethanol Excess - Remove Water - Increase Reaction Time CheckYield->IncompleteRxn Yes EtherFormation Ether Formation: - Lower Temperature - Reduce Catalyst CheckPurity->EtherFormation Yes (Diethyl Ether present) Purification Purification Issues: - Neutralize Thoroughly - Optimize Extraction CheckPurity->Purification Yes (Monoester/Acid present) Success Successful Synthesis CheckPurity->Success No IncompleteRxn->Start EtherFormation->Start Purification->Start

Caption: A logical workflow for troubleshooting common issues in diethyl terephthalate synthesis.

References

Technical Support Center: Troubleshooting Reactions with 4-Ethoxycarbonylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 4-ethoxycarbonylbenzoate derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using 4-ethoxycarbonylphenylboronic acid is giving a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids like 4-ethoxycarbonylphenylboronic acid can stem from several factors. Common issues include inefficient catalyst activity, improper base selection, solvent effects, and degradation of the boronic acid.[1][2] Ensure your palladium catalyst and ligands are appropriate for coupling with an electron-deficient partner. The choice of base is also critical; weaker bases may not be sufficient, while overly strong bases can promote side reactions.[3] Additionally, the solubility of all reactants is crucial for a successful reaction.[1]

Q2: I am observing significant hydrolysis of the ethyl ester group during my reaction. How can I prevent this?

A2: Ester hydrolysis is a common side reaction, particularly in the presence of strong aqueous bases and elevated temperatures. To minimize hydrolysis, consider using non-aqueous or anhydrous reaction conditions if possible.[1] Using a milder base, such as potassium fluoride (KF), can also reduce the rate of ester cleavage, although it might also slow down the desired coupling reaction.[1] If aqueous conditions are necessary, running the reaction at a lower temperature and for a shorter duration can help.

Q3: My amide coupling reaction between 4-ethoxycarbonylbenzoic acid and an amine is not proceeding. What should I check?

A3: Failed amide couplings can be due to several factors, including incomplete activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance.[4] Standard coupling reagents like HATU or EDC/HOBt should be effective, but their efficiency can be substrate-dependent.[5] Ensure your reagents are fresh and anhydrous. If the activated ester is formed but the reaction with the amine does not proceed, the issue might be the amine's reactivity.[5] For electron-deficient or sterically hindered amines, more forcing conditions or specialized coupling reagents might be necessary.[4]

Q4: I am having trouble with the purification of my product. What are common impurities?

A4: Common impurities can include unreacted starting materials, homo-coupled products from the boronic acid (in Suzuki reactions), and byproducts from side reactions like ester hydrolysis or deborylation. Careful monitoring of the reaction by TLC or LC-MS can help identify the impurity profile. Purification strategies will depend on the nature of the impurities but often involve column chromatography. If the product is an acid (due to hydrolysis), an extraction with a mild base can separate it from the desired ester.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling with 4-Ethoxycarbonylphenylboronic Acid

This guide addresses the common problem of low product yield in Suzuki-Miyaura cross-coupling reactions involving 4-ethoxycarbonylphenylboronic acid.

Problem: The cross-coupling reaction of an aryl halide with 4-ethoxycarbonylphenylboronic acid results in a low yield of the desired biaryl product.

Potential Causes & Solutions:

  • Catalyst and Ligand Inefficiency: The choice of palladium catalyst and ligand is crucial, especially for coupling with electron-deficient boronic acids.

    • Solution: Screen different palladium catalysts and phosphine ligands. Buchwald ligands, for example, are known to be effective for challenging couplings.[2]

  • Inappropriate Base: The base might be too weak to facilitate transmetalation effectively or too strong, leading to side reactions.

    • Solution: Test a range of bases. While potassium carbonate is common, cesium carbonate or potassium phosphate may offer better results in some systems.[2] The addition of a small amount of water can sometimes be beneficial for reactions with K3PO4.[2]

  • Solvent and Solubility Issues: Poor solubility of reactants can significantly hinder the reaction rate.[1]

    • Solution: Choose a solvent system where all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with a water co-solvent.[1]

  • Protodeborylation: Boronic acids can undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time) if possible. Ensure the reaction is performed under an inert atmosphere to minimize degradation.

Experimental Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Quantitative Data Summary:

ParameterCondition A (Failed)Condition B (Optimized)Yield (%)
Catalyst Pd(PPh3)4Pd(dppf)Cl225
Base Na2CO3K3PO430
Solvent TolueneToluene/H2O (4:1)45
Temperature 100 °C80 °C35
Combined As in APd(dppf)Cl2, K3PO4, Toluene/H2O (4:1), 80°C>85

Detailed Experimental Protocol (Optimized Conditions):

To a nitrogen-flushed round-bottom flask, add the aryl halide (1.0 mmol), 4-ethoxycarbonylphenylboronic acid (1.2 mmol), potassium phosphate (K3PO4, 3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 mmol). Add a degassed mixture of toluene (8 mL) and water (2 mL). Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 2: Failed Amide Coupling with 4-Ethoxycarbonylbenzoic Acid

This guide addresses the issue of a failed amide bond formation between 4-ethoxycarbonylbenzoic acid and an amine.

Problem: The reaction between 4-ethoxycarbonylbenzoic acid and an amine, using a standard coupling agent, does not yield the desired amide product.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid.

    • Solution: Ensure the coupling reagent (e.g., HATU, EDC) is fresh and used under anhydrous conditions. Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride prior to reaction with the amine.[5]

  • Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles.[4][6]

    • Solution: Use a stronger activating agent or a different coupling protocol. For difficult couplings, acyl fluorides, generated in situ, can be more reactive.[4] Increasing the reaction temperature may also be beneficial.

  • Side Reactions: The activated carboxylic acid may react with other nucleophiles present or decompose before reacting with the amine.

    • Solution: Control the order of addition. It is often best to activate the carboxylic acid first, and then add the amine to the reaction mixture.

Logical Relationship for Troubleshooting:

Amide_Coupling_Troubleshooting start Amide Coupling Fails check_activation Verify Carboxylic Acid Activation (e.g., via TLC or LC-MS of activated ester) start->check_activation activation_ok Activation Successful? check_activation->activation_ok amine_issue Issue is likely Amine Reactivity activation_ok->amine_issue Yes activation_issue Issue is likely Acid Activation activation_ok->activation_issue No increase_temp Increase Reaction Temperature amine_issue->increase_temp change_coupling_agent Use Stronger Coupling Agent (e.g., convert to acid chloride) activation_issue->change_coupling_agent end Successful Amide Formation increase_temp->end change_coupling_agent->end

Caption: Decision-making workflow for failed amide coupling reactions.

Quantitative Data Summary:

Amine TypeCoupling AgentBaseTemperature (°C)Yield (%)
Primary AliphaticHATUDIPEA25>90
Electron-Deficient AnilineHATUDIPEA25<10
Electron-Deficient AnilineSOCl2, then aminePyridine8075
Sterically HinderedCOMUDIPEA5080

Detailed Experimental Protocol (Acid Chloride Method):

To a solution of 4-ethoxycarbonylbenzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Cool the solution to 0 °C and add oxalyl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous dichloromethane (10 mL). In a separate flask, dissolve the amine (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL). Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.

References

Technical Support Center: Optimization of 4-Ethoxycarbonylbenzoate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4-ethoxycarbonylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the esterification and derivatization of this and similar substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing 4-ethoxycarbonylbenzoic acid?

A1: The most common derivatization method for 4-ethoxycarbonylbenzoic acid is esterification of the carboxylic acid group, often through Fischer esterification.[1][2] This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.[2] Other methods include silylation to form silyl esters, or conversion to amides. The choice of method often depends on the subsequent analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4]

Q2: Which catalysts are typically used for the esterification of 4-ethoxycarbonylbenzoic acid?

A2: Strong acids are the most common catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH) are frequently used.[1] In some cases, dry hydrogen chloride gas is also employed.[2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

Q3: Why is my esterification yield of 4-ethoxycarbonylbenzoate low?

A3: Low yield in Fischer esterification is a common issue primarily because the reaction is an equilibrium process.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing the ester yield.[1] Other factors contributing to low yield can include incomplete reaction, steric hindrance from the alcohol used, or deactivation of the catalyst.[6][7]

Q4: How can I improve the yield of my esterification reaction?

A4: To improve the yield, you need to shift the reaction equilibrium towards the products. This can be achieved in two main ways:

  • Use a large excess of the alcohol: Using the alcohol as the solvent ensures it is in large excess, driving the reaction forward according to Le Chatelier's principle.[1][5]

  • Remove water as it is formed: This can be done using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[1] For smaller scale reactions, ensuring all reagents and glassware are dry is crucial.[8]

Q5: Can I use microwave synthesis for the esterification of substituted benzoic acids?

A5: Yes, microwave-assisted organic synthesis (MAOS) is an effective method for Fischer esterification and can significantly reduce reaction times and potentially increase yields compared to conventional heating.[6][9] Sealed-vessel microwave conditions allow for heating solvents above their boiling points, accelerating the reaction rate.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction has not reached completion. 2. Presence of water in the reaction mixture. 3. Inactive catalyst. 4. Insufficient heating.1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Use anhydrous reagents and solvents. Dry glassware thoroughly before use. Consider adding a drying agent.[8] 3. Use fresh, high-quality acid catalyst. 4. Ensure the reaction is heated to the appropriate temperature for the specific alcohol and catalyst used.
Multiple Spots on TLC (Impure Product) 1. Presence of unreacted starting material. 2. Side reactions or product degradation. 3. Impurities in reagents.1. Drive the reaction to completion by removing water or using excess alcohol. 2. For aromatic amines, self-condensation can be a side reaction.[10] Lowering the reaction temperature might reduce byproduct formation. Purify the product using column chromatography. 3. Use pure, high-quality reagents and solvents.[10]
Difficulty in Product Isolation/Separation 1. The ester product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. This is common for small esters like ethyl acetate.[2] Use a less polar organic solvent for extraction, such as diethyl ether or dichloromethane. 2. Add brine (saturated NaCl solution) to break up the emulsion.
Product Hydrolyzes Back to Carboxylic Acid 1. Presence of excess water and acid during workup or storage.1. Thoroughly neutralize the acid catalyst during the workup procedure. Ensure the final product is completely dry before storage. Store in a desiccator.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the quantitative effects of different reaction parameters on the yield of a substituted ethyl benzoate, based on data from microwave-assisted Fischer esterification of 4-fluoro-3-nitrobenzoic acid.[6][7] This data provides a valuable reference for optimizing the derivatization of structurally similar molecules like 4-ethoxycarbonylbenzoic acid.

Table 1: Effect of Temperature and Time on Ester Yield (%)

Temperature (°C)5 min10 min (2 x 5 min)15 min (3 x 5 min)
110 253845
120 355568
130 487285
140 527584
150 507683
Optimal conditions identified at 130°C for a total of 15 minutes.[6]

Table 2: Effect of Different Alcohols on Ester Yield (%)

AlcoholYield (%)
Methanol 82
Ethanol 85
Propanol 88
Butanol 92
Isopropanol (Secondary) 75
Tert-butanol (Tertiary) 25
Primary alcohols generally provide higher yields than secondary and tertiary alcohols due to reduced steric hindrance.[6][7]

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Esterification of a Substituted Benzoic Acid

This protocol is adapted from an optimized method for the synthesis of ethyl-4-fluoro-3-nitrobenzoate.[6][7]

Materials:

  • 4-ethoxycarbonylbenzoic acid

  • Anhydrous ethanol (or other primary alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Single-mode microwave reactor with sealed vessels

  • Magnetic stirrer

Procedure:

  • In a microwave process vial, combine the substituted benzoic acid and a 10-fold molar excess of the primary alcohol.

  • Add a magnetic stir bar to the vial.

  • While stirring, add a catalytic amount of concentrated H₂SO₄ (e.g., 4% of the benzoic acid weight).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 130°C with a hold time of 5 minutes.

  • After the initial 5 minutes of irradiation, cool the vessel.

  • Re-irradiate the mixture under the same conditions (130°C for 5 minutes) two more times, for a total irradiation time of 15 minutes.

  • After the final irradiation cycle, allow the mixture to cool to room temperature.

  • The crude product can then be isolated and purified using standard extraction and chromatography techniques.

Protocol 2: Traditional Fischer Esterification under Reflux

Materials:

  • 4-ethoxycarbonylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Place the 4-ethoxycarbonylbenzoic acid and a large excess of anhydrous ethanol (can be used as the solvent) in a round-bottom flask equipped with a magnetic stir bar.

  • While stirring, carefully add a catalytic amount of concentrated H₂SO₄ dropwise.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the ester with an organic solvent like diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow General Derivatization Workflow reagents 1. Reagent Preparation (Substrate, Derivatizing Agent, Solvent, Catalyst) reaction 2. Reaction Setup (Mixing, Heating/Stirring) reagents->reaction monitoring 3. Reaction Monitoring (e.g., TLC, GC) reaction->monitoring monitoring->reaction Incomplete? workup 4. Workup & Quenching (Neutralization, Extraction) monitoring->workup Complete? purification 5. Purification (Chromatography, Recrystallization) workup->purification analysis 6. Product Analysis (e.g., GC-MS, HPLC, NMR) purification->analysis

Caption: General workflow for a chemical derivatization experiment.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_steps Key Steps A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B Activates Carbonyl C 3. Proton Transfer B->C D 4. Elimination of Water C->D Forms Good Leaving Group (H2O) E 5. Deprotonation D->E Reforms Carbonyl E->A Catalyst Regeneration

Caption: Key steps in the Fischer Esterification mechanism.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield check_completion Is reaction complete (by TLC/GC)? start->check_completion check_water Are reagents anhydrous? check_completion->check_water Yes solution_time Increase reaction time/temp. Monitor progress. check_completion->solution_time No check_conditions Are Temp/Time optimal? check_water->check_conditions Yes solution_water Use dry reagents/solvents. Add drying agent. check_water->solution_water No solution_conditions Optimize T&T based on literature. Consider microwave synthesis. check_conditions->solution_conditions No

References

Preventing decomposition of 4-Ethoxycarbonylbenzoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Ethoxycarbonylbenzoate

Welcome to the technical support center for this compound (also known as Ethyl 4-hydroxybenzoate or Ethylparaben). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, an ethyl ester of 4-hydroxybenzoic acid, is a white crystalline powder.[1] It is widely used as a preservative in food, cosmetics, and pharmaceutical industries due to its antimicrobial and antifungal properties.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be protected from light. It is stable under recommended storage conditions.[2][3]

Q3: What are the primary causes of this compound decomposition?

A3: The main cause of decomposition is hydrolysis of the ester bond. This can be accelerated by the presence of strong bases, strong oxidizing agents, and exposure to incompatible materials.[3] Variations in pH can also affect its stability.[1]

Q4: What are the visible signs of decomposition?

A4: Decomposition may not always be visually apparent. However, signs could include a change in color, odor, or the physical state of the compound. For accurate assessment, analytical methods are recommended.

Q5: How can I prevent the decomposition of this compound during my experiments?

A5: To prevent decomposition, avoid contact with strong bases and oxidizing agents.[3] If working in solution, be mindful of the pH, as it can influence the rate of hydrolysis.[1] Use of buffered solutions can help maintain a stable pH.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results Decomposition of this compound leading to impurities.Verify the purity of the compound using the analytical methods described below. Prepare fresh solutions for each experiment.
Change in physical appearance of the stored compound Improper storage conditions leading to degradation.Discard the degraded compound. Review and rectify storage conditions, ensuring the container is airtight and stored away from light, heat, and incompatible chemicals.
Low yield in reactions involving this compound Degradation of the starting material.Assess the purity of the this compound stock. If necessary, purify the compound before use.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of this compound and detect the presence of its primary hydrolysis product, 4-hydroxybenzoic acid.

  • Materials:

    • This compound sample

    • Reference standards for this compound and 4-hydroxybenzoic acid

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Standard Solution Preparation: Prepare stock solutions of this compound and 4-hydroxybenzoic acid reference standards in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • HPLC Analysis:

      • Set the column temperature to 25°C.

      • Set the flow rate to 1.0 mL/min.

      • Set the UV detector to a wavelength of 259 nm.

      • Inject the standard solutions and the sample solution.

    • Data Analysis: Compare the retention time of the peak in the sample chromatogram with the retention time of the this compound standard. The presence of a peak corresponding to the retention time of the 4-hydroxybenzoic acid standard indicates hydrolysis. Quantify the purity and the amount of degradation product using the calibration curve.

Visualizations

H2O H2O This compound This compound 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Ethanol Ethanol This compound->Ethanol Hydrolysis (H+ or OH- catalysis) start Suspected Decomposition check_visual Visually Inspect Sample (Color, Odor, State) start->check_visual is_changed Visible Changes? check_visual->is_changed analytical_test Perform Purity Analysis (e.g., HPLC) is_changed->analytical_test No discard_sample Discard Sample & Review Storage is_changed->discard_sample Yes is_pure Purity > 99%? analytical_test->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes purify_sample Consider Purification is_pure->purify_sample No stability This compound Stability storage Proper Storage (Cool, Dry, Dark) storage->stability promotes ph Stable pH ph->stability promotes incompatible_materials Avoid Incompatible Materials (Strong Bases, Oxidizing Agents) incompatible_materials->stability disrupts light Light Exposure light->stability disrupts temperature High Temperature temperature->stability disrupts

References

Common issues in the scale-up of 4-Ethoxycarbonylbenzoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Ethoxycarbonylbenzoate (Ethylparaben) production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for producing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the Fischer esterification of p-hydroxybenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Q2: What are the critical parameters to monitor during the scale-up of this process?

A2: Key parameters to control during scale-up include reaction temperature, catalyst concentration, efficient removal of water byproduct, mixing efficiency, and heat transfer. Inconsistent control of these parameters can lead to decreased yield and increased impurity formation.[1]

Q3: What are the common impurities encountered in the industrial production of this compound?

A3: Common impurities include unreacted p-hydroxybenzoic acid, residual ethanol, and byproducts such as other paraben esters (e.g., methylparaben, propylparaben, butylparaben) if other alcohols are present as impurities in the ethanol feedstock.[2][3] Other potential impurities can arise from side reactions or degradation of the product under harsh conditions.

Q4: How does the choice of catalyst affect the production process?

A4: The catalyst choice significantly impacts reaction rate, yield, and environmental friendliness. While traditional catalysts like sulfuric acid are effective, they can be corrosive and generate acidic waste.[4] Solid acid catalysts, such as ion-exchange resins or modified metal oxides, are gaining traction as they are often reusable, less corrosive, and can simplify the purification process.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The equilibrium of the esterification reaction may not be sufficiently shifted towards the product.- Increase Ethanol Excess: Use a larger excess of ethanol to drive the reaction forward.[7] - Efficient Water Removal: Ensure the continuous and efficient removal of water, a byproduct of the reaction. Azeotropic distillation is a common industrial technique for this. - Optimize Catalyst Concentration: Insufficient catalyst can lead to slow reaction rates. Perform optimization studies to determine the ideal catalyst loading for your specific reactor setup.
Suboptimal Temperature: The reaction temperature may be too low for an efficient reaction rate or too high, leading to side reactions.- Temperature Optimization: Conduct studies to find the optimal temperature that balances reaction rate and selectivity. A typical range for this esterification is 75-85°C under reflux conditions.[6]
High Impurity Levels Presence of Unreacted p-Hydroxybenzoic Acid: Incomplete conversion or inefficient purification.- Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and ensure the reaction goes to completion. - Washing Steps: Incorporate alkaline washing steps (e.g., with sodium bicarbonate solution) during workup to remove acidic impurities like unreacted p-hydroxybenzoic acid.
Formation of Other Paraben Esters: Contamination of the ethanol feedstock with other alcohols.- Raw Material Quality Control: Implement stringent quality control on incoming raw materials, particularly ethanol, to ensure the absence of other alcohols.[8][9]
Discoloration of Final Product: Presence of colored impurities, potentially from side reactions or degradation.- Recrystallization: Perform recrystallization of the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove colored impurities. - Activated Carbon Treatment: Treat the solution with activated carbon before crystallization to adsorb colored compounds.
Inconsistent Batch-to-Batch Results Poor Mixing and Heat Transfer: In larger reactors, inefficient mixing and heat transfer can create localized hot spots or areas of low reactant concentration, leading to variability.- Agitator Design and Speed: Ensure the agitator design and speed are appropriate for the vessel size and reaction mass to maintain homogeneity. - Jacket Temperature Control: Implement precise control of the reactor jacket temperature to ensure uniform heating or cooling.
Variability in Raw Material Quality: Inconsistent quality of p-hydroxybenzoic acid or ethanol can affect reaction performance.- Supplier Qualification: Establish a robust supplier qualification program to ensure consistent raw material quality.[9] - Incoming Material Testing: Test each batch of incoming raw materials for key specifications such as purity and moisture content.[8]

Quantitative Data Summary

The following tables provide a comparison of typical parameters and impurity profiles between lab-scale and industrial-scale production of this compound. Please note that industrial-scale parameters can vary significantly based on the specific equipment and process design.

Table 1: Comparison of Reaction Parameters

ParameterLab-Scale (Illustrative)Industrial-Scale (Illustrative)
Batch Size 100 g1000 kg
p-Hydroxybenzoic Acid 0.72 mol7240 mol
Ethanol (molar excess) 5 - 10 fold3 - 5 fold
Catalyst (H₂SO₄) 1-2 mol%0.5 - 1 mol%
Reaction Temperature 78 - 82 °C75 - 85 °C
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 90 - 95%85 - 92%

Table 2: Typical Impurity Profile

ImpurityLab-Scale (Typical %)Industrial-Scale (Typical %)
p-Hydroxybenzoic Acid < 0.5%< 1.0%
Other Parabens < 0.1%< 0.2%
Residual Solvents (Ethanol) < 0.1%< 0.5%
Unknown Impurities < 0.2%< 0.5%

Experimental Protocols

Key Experiment: Esterification of p-Hydroxybenzoic Acid (Lab-Scale)

  • Apparatus: 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagents:

    • p-Hydroxybenzoic acid: 50 g (0.36 mol)

    • Ethanol (absolute): 200 mL (3.4 mol, ~9.4 molar excess)

    • Sulfuric acid (concentrated): 1 mL (~0.018 mol, ~5 mol%)

  • Procedure:

    • Charge the p-hydroxybenzoic acid and ethanol into the flask.

    • Begin stirring to form a slurry.

    • Slowly add the concentrated sulfuric acid.

    • Heat the mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of cold water with stirring.

    • The crude this compound will precipitate.

    • Filter the solid product and wash with cold water until the washings are neutral.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product in a vacuum oven at 60°C.

Visualizations

Esterification_Pathway p_HBA p-Hydroxybenzoic Acid Intermediate Protonated Carbonyl Intermediate p_HBA->Intermediate + H+ Ethanol Ethanol Ethanol->Intermediate + Ethanol Catalyst Acid Catalyst (H+) Catalyst->p_HBA Catalyst->Intermediate Product This compound Intermediate->Product - H+ Water Water Intermediate->Water - H2O

Caption: Fischer esterification of p-hydroxybenzoic acid.

Scale_Up_Workflow cluster_0 Lab-Scale Development cluster_1 Pilot-Scale Production cluster_2 Industrial-Scale Manufacturing lab_synthesis Lab Synthesis (g scale) lab_purification Purification (Recrystallization) lab_synthesis->lab_purification lab_analysis Analysis (HPLC, NMR) lab_purification->lab_analysis pilot_synthesis Pilot Plant Synthesis (kg scale) lab_analysis->pilot_synthesis Process Transfer pilot_purification Purification (Crystallizer) pilot_synthesis->pilot_purification pilot_analysis In-Process Controls pilot_purification->pilot_analysis industrial_synthesis Industrial Production (ton scale) pilot_analysis->industrial_synthesis Scale-Up industrial_purification Purification & Drying industrial_synthesis->industrial_purification industrial_qc Quality Control & Release industrial_purification->industrial_qc

Caption: Workflow for scaling up this compound production.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurities High Impurities Troubleshooting cluster_consistency Inconsistency Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities inconsistent_batches Inconsistent Batches? start->inconsistent_batches check_water_removal Verify Water Removal Efficiency low_yield->check_water_removal Yes check_catalyst Optimize Catalyst Loading low_yield->check_catalyst Yes check_temp_time Review Reaction Temp & Time low_yield->check_temp_time Yes check_raw_materials Analyze Raw Material Purity high_impurities->check_raw_materials Yes optimize_purification Optimize Purification Steps high_impurities->optimize_purification Yes check_side_reactions Investigate Side Reactions high_impurities->check_side_reactions Yes check_mixing Evaluate Mixing Efficiency inconsistent_batches->check_mixing Yes check_heat_transfer Assess Heat Transfer inconsistent_batches->check_heat_transfer Yes review_sop Review Standard Operating Procedures inconsistent_batches->review_sop Yes

Caption: Logical flow for troubleshooting production issues.

References

How to resolve overlapping peaks in the NMR spectrum of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NMR experiments, with a specific focus on resolving overlapping peaks in the 1H NMR spectrum of 4-Ethoxycarbonylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of this compound?

A1: The 1H NMR spectrum of this compound is expected to show three main groups of signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically between 7.0-8.5 ppm). These correspond to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.

  • Ethyl Ester Protons: A quartet and a triplet corresponding to the -OCH2CH3 group. The quartet (CH2) is typically further downfield (around 4.4 ppm) due to its proximity to the oxygen atom, while the triplet (CH3) will be further upfield (around 1.4 ppm).

Q2: Why are the aromatic peaks in my this compound spectrum overlapping?

A2: Overlapping peaks in the aromatic region of this compound can occur if the chemical shift difference between the two sets of aromatic protons is small. This can be due to the specific solvent used, the concentration of the sample, or the magnetic field strength of the NMR spectrometer. In some cases, the signals may appear as a single broad peak or a complex multiplet instead of two distinct doublets.

Q3: What are the initial steps I should take to resolve overlapping peaks?

A3: Start with simple adjustments to the experimental setup. Re-running the sample in a different deuterated solvent can often induce a change in chemical shifts (an Aromatic Solvent-Induced Shift or ASIS) and resolve the overlap. Additionally, ensuring your sample is free of paramagnetic impurities and that the spectrometer is properly shimmed can improve spectral resolution.

Q4: When should I consider using more advanced NMR techniques?

A4: If simple adjustments do not resolve the peak overlap, more advanced NMR experiments are recommended. Two-dimensional (2D) NMR techniques like COSY and HSQC are powerful tools for separating overlapping signals and confirming structural assignments. "Pure Shift" NMR is another advanced 1D technique that can simplify complex spectra by collapsing multiplets into singlets.

Troubleshooting Guide: Resolving Overlapping Aromatic Peaks in this compound

This guide provides a systematic approach to resolving overlapping peaks in the aromatic region of the 1H NMR spectrum of this compound.

Problem: The aromatic protons of this compound are overlapping, making interpretation and integration difficult.
Step 1: Verify Sample Preparation and Initial NMR Setup

Before proceeding to more advanced techniques, ensure that the fundamentals of your experiment are sound.

  • Sample Purity: Confirm the purity of your sample. Impurities can introduce extraneous peaks that complicate the spectrum.

  • Solvent Choice: The choice of deuterated solvent can significantly impact chemical shifts. If you are using a common solvent like CDCl3, consider acquiring a spectrum in a more aromatic solvent like benzene-d6 or pyridine-d5, or a more polar solvent like DMSO-d6.

  • Concentration: Very high sample concentrations can lead to line broadening and peak overlap. Try acquiring the spectrum at a lower concentration.

  • Shimming: Poor shimming of the magnetic field will result in broad peaks and reduced resolution. Ensure the spectrometer is well-shimmed before acquiring your spectrum.

Step 2: Optimize Experimental Parameters

Simple changes to the acquisition parameters can sometimes improve resolution.

ParameterRecommended ActionExpected Outcome
Temperature Acquire the spectrum at a different temperature (e.g., higher or lower).Changes in temperature can affect molecular tumbling and intermolecular interactions, potentially altering chemical shifts and improving separation.
Magnetic Field Strength If available, use a higher-field NMR spectrometer (e.g., 500 MHz or higher).Higher magnetic fields increase the chemical shift dispersion, leading to better separation of closely spaced peaks.
Step 3: Employ Advanced NMR Experiments

If the above steps do not resolve the overlap, advanced NMR techniques can provide the necessary resolution.

The COSY experiment identifies protons that are coupled to each other. For this compound, this will show a cross-peak between the two aromatic doublets, confirming their coupling relationship and helping to distinguish them from other signals.

  • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygp on Bruker spectrometers).

  • Acquisition Parameters:

    • Set the spectral width to cover the entire proton chemical shift range.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

    • Set the number of scans per increment to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

The HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei. This is extremely effective for resolving overlapping proton signals by spreading them out in the carbon-13 dimension.

  • Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2 on Bruker spectrometers).

  • Acquisition Parameters:

    • Set the proton (F2) and carbon-13 (F1) spectral widths appropriately.

    • Set the one-bond J-coupling constant (¹JCH) to an average value for aromatic C-H bonds (typically ~160 Hz).

    • Acquire a sufficient number of increments in the F1 dimension.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

Data Presentation

The following table summarizes the expected ¹H NMR chemical shifts for this compound and how they might change with different solvents.

ProtonsTypical Chemical Shift (ppm in CDCl₃)Expected Change with Benzene-d₆
Aromatic (Ha)~8.1 (d)Upfield shift
Aromatic (Hb)~7.9 (d)Upfield shift
-OCH₂ CH₃~4.4 (q)Upfield shift
-OCH₂CH₃ ~1.4 (t)Upfield shift

Note: The exact chemical shifts can vary depending on the specific experimental conditions.

Visualization

Troubleshooting Workflow for Overlapping NMR Peaks

The following diagram illustrates a logical workflow for addressing the issue of overlapping peaks in your NMR spectrum.

Troubleshooting_Workflow Workflow for Resolving Overlapping NMR Peaks cluster_step1 Check Basics cluster_step2 Optimize Parameters cluster_step3 Advanced Experiments start Overlapping Peaks Observed check_basics Step 1: Verify Sample Prep & Initial NMR Setup start->check_basics purity Check Sample Purity check_basics->purity optimize_params Step 2: Optimize Experimental Parameters temperature Vary Temperature optimize_params->temperature advanced_exp Step 3: Perform Advanced Experiments cosy 2D COSY advanced_exp->cosy resolution_achieved Resolution Achieved consult Consult with NMR Specialist solvent Change Solvent purity->solvent concentration Adjust Concentration solvent->concentration shimming Improve Shimming concentration->shimming shimming->optimize_params If overlap persists shimming->resolution_achieved If resolved field_strength Use Higher Field Strength temperature->field_strength field_strength->advanced_exp If overlap persists field_strength->resolution_achieved If resolved hsqc 2D HSQC cosy->hsqc pure_shift Pure Shift NMR hsqc->pure_shift pure_shift->resolution_achieved If resolved pure_shift->consult If still unresolved

Caption: A flowchart outlining the systematic steps for troubleshooting overlapping NMR signals.

Catalyst selection for optimizing 4-Ethoxycarbonylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethoxycarbonylbenzoate (more commonly known as ethyl 4-formylbenzoate).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for the synthesis of this compound?

A1: The two most common and effective catalytic routes for synthesizing this compound are:

  • Oxidation of ethyl 4-(hydroxymethyl)benzoate: This involves the selective oxidation of the primary alcohol group to an aldehyde.

  • Fischer Esterification of 4-formylbenzoic acid: This is an acid-catalyzed esterification of the carboxylic acid with ethanol.

Q2: How do I choose between the oxidation and esterification routes?

A2: The choice of synthetic route often depends on the availability and cost of the starting materials.

  • If ethyl 4-(hydroxymethyl)benzoate is readily available, the oxidation route is more direct.

  • If 4-formylbenzoic acid is the more accessible precursor, Fischer esterification is the preferred method.

Q3: What are the most common catalysts for the oxidation of ethyl 4-(hydroxymethyl)benzoate?

A3: Several catalysts are effective for this oxidation. The most common include:

  • Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for benzylic alcohols.

  • Swern Oxidation Reagents: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, offering high yields under mild conditions.

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable radical that acts as a catalyst in the presence of a co-oxidant, known for its high selectivity for primary alcohols.

Q4: Which acid catalysts are typically used for the Fischer esterification of 4-formylbenzoic acid?

A4: Strong Brønsted acids are the standard catalysts for Fischer esterification.[1] Commonly used acids include:

  • Sulfuric Acid (H₂SO₄): A widely used and effective catalyst.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, non-volatile acid that is often easier to handle than sulfuric acid.

  • Lewis Acids: Such as scandium(III) triflate can also be used.[1]

Troubleshooting Guides

Route 1: Oxidation of Ethyl 4-(hydroxymethyl)benzoate

Problem 1: Low or no conversion of the starting material.

  • Possible Cause (MnO₂): The activity of manganese dioxide can vary. Ensure you are using activated MnO₂.

    • Solution: Activate the MnO₂ by heating it to a high temperature (e.g., 110-150°C) under vacuum before use to remove adsorbed water.

  • Possible Cause (Swern): The reaction is highly sensitive to moisture and temperature.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Maintain a low temperature (-78°C) during the addition of reagents.

  • Possible Cause (TEMPO): The co-oxidant may be depleted or inactive.

    • Solution: Check the quality and concentration of the co-oxidant (e.g., sodium hypochlorite). Ensure the pH of the reaction mixture is maintained in the optimal range for the chosen co-oxidant.

Problem 2: Formation of 4-ethoxycarbonylbenzoic acid as a byproduct (over-oxidation).

  • Possible Cause (MnO₂): Prolonged reaction times or excessive amounts of MnO₂ can lead to over-oxidation.

    • Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, work up the reaction promptly.

  • Possible Cause (Swern): This is less common with Swern oxidation, but can occur if the reaction is not quenched properly.

    • Solution: Ensure the reaction is quenched at low temperature before warming to room temperature.

  • Possible Cause (TEMPO): The choice of co-oxidant and reaction conditions can influence selectivity.

    • Solution: Use a buffered system to maintain a slightly basic pH, which favors aldehyde formation. Avoid using overly harsh co-oxidants.

Problem 3: Difficult purification of the final product.

  • Possible Cause: Residual catalyst or byproducts are co-eluting with the product during chromatography.

    • Solution (MnO₂): The manganese salts can be difficult to filter. A pad of Celite can aid in their removal.

    • Solution (Swern): The byproduct dimethyl sulfide has a strong odor and can be challenging to remove completely. Washing the organic layer with a dilute copper sulfate solution can help.

    • Solution (TEMPO): The TEMPO catalyst can sometimes be difficult to separate. Using a polymer-supported TEMPO can simplify purification through filtration.

Route 2: Fischer Esterification of 4-formylbenzoic acid

Problem 1: Low yield of the ester.

  • Possible Cause: The Fischer esterification is an equilibrium process.[1]

    • Solution: To drive the equilibrium towards the product, use a large excess of ethanol (it can often be used as the solvent). Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]

  • Possible Cause: The catalyst may be deactivated.

    • Solution: Ensure a sufficient amount of a strong acid catalyst is used. If the reaction stalls, a fresh portion of the catalyst can be added.

Problem 2: Formation of byproducts.

  • Possible Cause: At high temperatures, side reactions such as the formation of diethyl ether from ethanol can occur, especially with strong acid catalysts.

    • Solution: Maintain a controlled reaction temperature and avoid excessively high temperatures.

  • Possible Cause: The aldehyde group might undergo side reactions under strongly acidic conditions, such as acetal formation with ethanol.

    • Solution: Use milder reaction conditions or a catalyst that is less prone to promoting side reactions with the aldehyde functionality.

Data Presentation: Catalyst Performance Comparison

Table 1: Catalyst Performance in the Oxidation of Ethyl 4-(hydroxymethyl)benzoate

Catalyst SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
MnO₂ 70-852-24Room Temp. - RefluxRequires activated MnO₂; heterogeneous reaction.
Swern Oxidation >900.5-2-78 to Room Temp.High yield, mild conditions; requires cryogenic temperatures and inert atmosphere.
TEMPO/NaOCl 85-951-40 to Room Temp.High selectivity; requires careful pH control and a co-oxidant.

Table 2: Catalyst Performance in the Fischer Esterification of 4-formylbenzoic acid

CatalystCatalyst Loading (mol%)Typical Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
H₂SO₄ 1-580-954-12RefluxStrong acid, effective but can cause charring with sensitive substrates.
p-TsOH 5-1080-906-18RefluxSolid catalyst, easier to handle than H₂SO₄.
Solid Acid Resins 10-20 (w/w)75-858-24RefluxReusable catalyst, simplifies workup, but may have lower activity.

Experimental Protocols

Protocol 1: Oxidation of Ethyl 4-(hydroxymethyl)benzoate using Manganese Dioxide
  • To a solution of ethyl 4-(hydroxymethyl)benzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation of Ethyl 4-(hydroxymethyl)benzoate
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78°C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of ethyl 4-(hydroxymethyl)benzoate (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture for 30-60 minutes at -78°C.

  • Add triethylamine (5 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Fischer Esterification of 4-formylbenzoic acid
  • Suspend 4-formylbenzoic acid (1 equivalent) in a large excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_esterification Route 2: Esterification Start1 Ethyl 4-(hydroxymethyl)benzoate Oxidation Oxidation Start1->Oxidation Product This compound Oxidation->Product Start2 4-Formylbenzoic Acid Esterification Fischer Esterification (with Ethanol) Start2->Esterification Product2 This compound Esterification->Product2

Caption: Synthetic routes to this compound.

Catalyst_Selection_Oxidation cluster_catalysts Catalyst Choice Start Oxidation of Ethyl 4-(hydroxymethyl)benzoate MnO2 MnO₂ Start->MnO2 Swern Swern Oxidation Start->Swern TEMPO TEMPO Start->TEMPO Considerations Key Considerations MnO2->Considerations Scalable, Heterogeneous Swern->Considerations High Yield, Mild TEMPO->Considerations High Selectivity Mildness Mild Conditions Considerations->Mildness Yield High Yield Considerations->Yield Selectivity High Selectivity Considerations->Selectivity Scalability Scalability Considerations->Scalability

Caption: Catalyst selection for the oxidation route.

References

Validation & Comparative

A Comparative Analytical Characterization of 4-Ethoxycarbonylbenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, precise analytical characterization of chemical intermediates is paramount. This guide provides a comparative analysis of 4-Ethoxycarbonylbenzoate, more commonly known as Ethyl 4-formylbenzoate, and two key alternatives: Methyl 4-formylbenzoate and Ethyl 4-acetylbenzoate. This comparison, supported by experimental data, aims to facilitate compound identification, purity assessment, and selection for specific research applications.

Comparison of Key Analytical Data

The following tables summarize the key analytical data obtained through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three compounds.

¹H NMR Spectral Data
CompoundChemical Shift (δ) in ppm and Multiplicity
Ethyl 4-formylbenzoate 10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
Methyl 4-formylbenzoate 10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃)
Ethyl 4-acetylbenzoate [1][2][3]8.1 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 2.6 (s, 3H, -COCH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR Spectral Data
CompoundChemical Shift (δ) in ppm
Ethyl 4-formylbenzoate [4]~191 (-CHO), ~165 (C=O, ester), ~139, ~135, ~130, ~129 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Methyl 4-formylbenzoate [5]~191 (-CHO), ~166 (C=O, ester), ~139, ~135, ~130, ~129 (Ar-C), ~53 (-OCH₃)
Ethyl 4-acetylbenzoate [6]~197 (C=O, ketone), ~165 (C=O, ester), ~140, ~135, ~129, ~128 (Ar-C), ~61 (-OCH₂CH₃), ~27 (-COCH₃), ~14 (-OCH₂CH₃)
IR Spectral Data (in cm⁻¹)
CompoundC=O Stretch (Ester)C=O Stretch (Aldehyde/Ketone)C-H Stretch (Aromatic)C-O Stretch
Ethyl 4-formylbenzoate [4]~1720~1700~3050~1280
Methyl 4-formylbenzoate [7][8][9]~1725~1705~3070~1290
Ethyl 4-acetylbenzoate [6]~1720~1685~3060~1270
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
Ethyl 4-formylbenzoate [4]178149, 133, 105, 77
Methyl 4-formylbenzoate [8][10]164133, 105, 77
Ethyl 4-acetylbenzoate [6][11]192177, 149, 121, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of the analyte.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a larger sample concentration may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process integrate Integrate & Reference process->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Pellet grind->press place_sample Place Pellet in Spectrometer press->place_sample record_bkg Record Background Spectrum place_sample->record_bkg record_sample Record Sample Spectrum place_sample->record_sample subtract Subtract Background record_bkg->subtract record_sample->subtract Final Spectrum Final Spectrum subtract->Final Spectrum

IR Spectroscopy (KBr Pellet) Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: The GC-MS is equipped with a capillary column suitable for separating aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.[14]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas through the GC column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample inject Inject into GC dissolve->inject separate Separate Components inject->separate ionize Ionize & Fragment separate->ionize detect Detect Ions (m/z) ionize->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

GC-MS Experimental Workflow

References

A Comparative Guide to the 1H NMR Spectrum of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed analysis of the 1H NMR spectrum of 4-Ethoxycarbonylbenzoate, also known as ethyl 4-formylbenzoate, and compares it with structurally related compounds. The presented data, experimental protocols, and analysis workflow are intended to serve as a practical reference for scientists engaged in compound characterization.

Comparison of 1H NMR Spectral Data

The following table summarizes the 1H NMR spectral data for this compound and two comparable aromatic esters: Ethyl Benzoate and Methyl 4-formylbenzoate. The data was acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Aldehyde (-CHO)~10.1Singlet-1H
Aromatic (Ha)~8.15Doublet~8.02H
Aromatic (Hb)~7.90Doublet~8.02H
Methylene (-OCH2CH3)~4.42Quartet~7.12H
Methyl (-OCH2CH3)~1.42Triplet~7.13H
Ethyl Benzoate Aromatic (ortho)~8.05Multiplet-2H
Aromatic (meta, para)~7.50Multiplet-3H
Methylene (-OCH2CH3)~4.39Quartet~7.12H
Methyl (-OCH2CH3)~1.39Triplet~7.13H
Methyl 4-formylbenzoate Aldehyde (-CHO)~10.1Singlet-1H
Aromatic (Ha)~8.18Doublet~8.22H
Aromatic (Hb)~7.95Doublet~8.22H
Methyl (-OCH3)~3.96Singlet-3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Data is compiled from various sources and may show slight variations depending on experimental conditions.

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for acquiring a 1H NMR spectrum, applicable to the compounds listed above.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • The data presented in this guide was referenced from experiments conducted on a 400 MHz NMR spectrometer.

  • Before acquiring the spectrum of the sample, ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field. This can be done by optimizing the deuterium lock signal of the CDCl3 solvent.

3. Data Acquisition:

  • Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm for this class of compounds).

  • The number of scans can be adjusted based on the sample concentration to obtain a good signal-to-noise ratio. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

  • The acquisition time is typically set between 2 to 4 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.

Workflow for 1H NMR Spectrum Analysis

The logical flow from sample preparation to final spectral interpretation is a critical process in chemical analysis. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Workflow for 1H NMR spectral analysis from sample preparation to structure elucidation.

Interpreting the 13C NMR Spectrum of 4-Ethoxycarbonylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the 13C NMR spectrum of 4-ethoxycarbonylbenzoate is presented, alongside a comparative study with structurally related aromatic esters. This guide provides researchers, scientists, and drug development professionals with experimental data and detailed protocols to aid in the structural elucidation and characterization of similar compounds.

The 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound (also known as ethyl 4-formylbenzoate) provides a unique fingerprint of its carbon skeleton. By analyzing the chemical shifts of the carbon atoms, valuable information about the molecule's structure and electronic environment can be obtained. This guide offers a detailed interpretation of its spectrum and compares it with the spectra of other aromatic esters, namely methylparaben, ethyl benzoate, and diethyl terephthalate, to highlight the influence of substituent effects on 13C NMR chemical shifts.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound and selected aromatic esters are summarized in the table below. The data is presented in parts per million (ppm) relative to a standard reference.

Carbon AtomThis compound (Predicted)Methylparaben[1]Ethyl BenzoateDiethyl Terephthalate (Predicted)
C=O (Ester) ~165167.72~166~165
C=O (Aldehyde) ~192---
C-quaternary (C1) ~135122.11~130~134
C-H (Aromatic) ~130, ~129131.98, 115.39~133, ~129, ~128~129
C-quaternary (C4) ~139160.62-~134
-OCH2- ~61-~61~61
-CH3 ~14-~14~14
-OCH3 -52.12--

Note: Predicted values for this compound and Diethyl Terephthalate are based on established chemical shift increments and spectral database comparisons. Experimental values for Ethyl Benzoate are approximated from typical ranges.

The presence of the electron-withdrawing aldehyde group in this compound significantly influences the chemical shifts of the aromatic carbons compared to the other esters. The aldehydic carbon itself gives rise to a characteristic signal in the downfield region of the spectrum, typically around 192 ppm.

Structural Assignment and Spectral Interpretation

The relationship between the structure of this compound and its 13C NMR signals can be visualized as follows:

G Structure-Spectrum Correlation for this compound cluster_0 This compound cluster_1 13C NMR Signals C1 C1 (~135 ppm) C2 C2, C6 (~129 ppm) C1->C2 C_ester C=O (Ester, ~165 ppm) C1->C_ester s4 ~135 ppm C1->s4 C3 C3, C5 (~130 ppm) C2->C3 s6 ~129 ppm C2->s6 C4 C4 (~139 ppm) C3->C4 s5 ~130 ppm C3->s5 C_aldehyde C=O (Aldehyde, ~192 ppm) C4->C_aldehyde s3 ~139 ppm C4->s3 O_ester O C_ester->O_ester s2 ~165 ppm C_ester->s2 CH2 -OCH2- (~61 ppm) O_ester->CH2 CH3 -CH3 (~14 ppm) CH2->CH3 s7 ~61 ppm CH2->s7 s8 ~14 ppm CH3->s8 H_aldehyde H s1 ~192 ppm C_aldehyde->s1

Caption: Correlation of carbon atoms in this compound to their 13C NMR signals.

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring the 13C NMR spectrum of a small organic molecule like this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or automatically.

  • Set the appropriate acquisition parameters for a 13C NMR experiment. Key parameters include:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).

    • Number of Scans (NS): Typically 1024 to 4096 scans for a dilute sample to achieve a good signal-to-noise ratio.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

    • Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

By following this guide, researchers can effectively interpret the 13C NMR spectrum of this compound and utilize the comparative data for the structural analysis of related compounds.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of compounds is paramount for identification, characterization, and quantification. This guide provides a detailed comparison of the fragmentation pattern of 4-ethoxycarbonylbenzoate (ethyl paraben) with its common analogs—methylparaben, propylparaben, and butylparaben—supported by experimental data and detailed protocols.

Introduction to Paraben Fragmentation

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their analysis is crucial for quality control and safety assessment. Mass spectrometry, particularly when coupled with chromatographic techniques, offers a powerful tool for their detection and identification. The fragmentation patterns observed in a mass spectrometer are unique molecular signatures that provide structural information.

This guide focuses on the electron ionization (EI) mass spectrometry fragmentation of this compound and compares it with other common parabens to aid in their differentiation and analysis.

Comparative Fragmentation Analysis

The mass spectra of parabens are characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the ester group and rearrangements. The primary fragmentation pathways involve the loss of the alkoxy group and subsequent cleavages of the benzoate ring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Relative Abundance
This compound (Ethyl Paraben) C9H10O3166.17166 (M+), 138, 121 (base peak), 93, 65[1]
Methyl Paraben C8H8O3152.15152 (M+), 121, 93, 65
Propyl Paraben C10H12O3180.20180 (M+), 138, 121 (base peak), 93, 65
Butyl Paraben C11H14O3194.23194 (M+), 138, 121, 93, 65

Key Observations:

  • Molecular Ion (M+): All parabens show a distinct molecular ion peak, which is crucial for determining the molecular weight.

  • Loss of Alkoxy Radical: A common fragmentation pathway is the cleavage of the O-alkyl bond, leading to the loss of an alkoxy radical (•OR). For ethyl paraben, this corresponds to the loss of an ethoxy radical (•OCH2CH3), resulting in a fragment at m/z 121. This is often the base peak in the spectrum.

  • Formation of the p-hydroxybenzoyl cation: The fragment at m/z 121 corresponds to the stable p-hydroxybenzoyl cation. This is a characteristic fragment for all p-hydroxybenzoic acid esters.

  • Further Fragmentation: The p-hydroxybenzoyl cation can further fragment by losing carbon monoxide (CO) to give a phenonium ion at m/z 93. Subsequent loss of acetylene (C2H2) can lead to a fragment at m/z 65.

  • McLafferty Rearrangement: For longer alkyl chain parabens like propyl and butyl paraben, a McLafferty rearrangement can occur, leading to the elimination of an alkene and the formation of a radical cation of p-hydroxybenzoic acid at m/z 138.

Experimental Protocols

The following provides a general methodology for the analysis of parabens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique.

1. Sample Preparation:

  • Extraction: Samples (e.g., cosmetics, water) are typically extracted with a suitable organic solvent like acetonitrile or methanol. Solid-phase extraction (SPE) may be employed for sample cleanup and pre-concentration.

  • Standard Solutions: Stock solutions of paraben standards are prepared in a solvent such as methanol and serially diluted to create calibration standards.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of parabens.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of formic acid or ammonium acetate for better ionization) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for parabens, typically operated in negative ion mode.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) can be used.

  • Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is used on a triple quadrupole instrument. For qualitative analysis and structural confirmation, full scan and product ion scan modes are utilized.

Visualization of Fragmentation

The fragmentation pathway of this compound can be visualized to better understand the origin of the observed ions.

fragmentation_pathway M This compound (m/z 166) F1 [M - C2H5O]•+ (m/z 121) M->F1 - •OC2H5 F2 [M - C2H4]+• (m/z 138) M->F2 - C2H4 (McLafferty) F3 [F1 - CO]+ (m/z 93) F1->F3 - CO F4 [F3 - C2H2]+ (m/z 65) F3->F4 - C2H2

Caption: Fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound and its comparison with other common parabens. The provided experimental protocol offers a starting point for developing robust analytical methods for the detection and quantification of these important compounds.

References

A Comparative Analysis of the Reactivity of 4-Ethoxycarbonylbenzoate and Methyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 4-Ethoxycarbonylbenzoate and methyl 4-formylbenzoate, focusing on their differential behavior in nucleophilic addition reactions. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound and methyl 4-formylbenzoate are both derivatives of benzoic acid, sharing a similar aromatic core. However, they differ in the functional group at the para position: an ethyl ester in the former and an aldehyde (in addition to a methyl ester) in the latter. This key structural difference leads to a significant disparity in their chemical reactivity, particularly towards nucleophiles. The aldehyde group in methyl 4-formylbenzoate renders its carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack compared to the ester group in this compound.

Comparative Reactivity in Reduction Reactions

A classic method to illustrate the difference in reactivity between an aldehyde and an ester is through a reduction reaction using a mild reducing agent like sodium borohydride (NaBH₄). Aldehydes are readily reduced to primary alcohols by NaBH₄ under standard conditions, while esters are typically unreactive.[1][2][3] This selectivity is attributed to the greater electrophilicity of the aldehyde's carbonyl carbon. The ester's carbonyl carbon is less electrophilic due to resonance delocalization involving the adjacent oxygen atom's lone pair of electrons.

Methyl 4-formylbenzoate possesses both an aldehyde and an ester functional group. When treated with sodium borohydride, the aldehyde is selectively reduced to a primary alcohol, leaving the methyl ester group intact.[4][5] In contrast, this compound, containing only an ester group, does not undergo reduction under the same conditions. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce esters.[6]

Quantitative Data Summary

The following table summarizes the expected outcomes of a comparative reduction experiment using sodium borohydride.

FeatureThis compoundMethyl 4-formylbenzoate
Molecular Structure
alt text_2)
alt textCO_2CH_3)
Key Functional Group Ethyl EsterAldehyde, Methyl Ester
Reactivity with NaBH₄ Unreactive under standard conditions[1]The aldehyde is readily reduced[4]
Expected Product with NaBH₄ No ReactionMethyl 4-(hydroxymethyl)benzoate
Relative Reaction Rate NegligibleFast

Experimental Protocols

Selective Reduction of Methyl 4-formylbenzoate

This protocol describes a method for the selective reduction of the aldehyde group in methyl 4-formylbenzoate using sodium borohydride.

Materials:

  • Methyl 4-formylbenzoate

  • This compound (as an internal standard or for a mixture)

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of methyl 4-formylbenzoate in 20 mL of methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add 0.19 g (5 mmol) of sodium borohydride in small portions over 10-15 minutes. The reaction is exothermic.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding 10 mL of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate ester complex.

  • Remove the methanol using a rotary evaporator.

  • To the remaining aqueous layer, add 20 mL of dichloromethane and transfer the mixture to a separatory funnel.

  • Extract the product into the organic layer. Wash the organic layer with 15 mL of saturated sodium bicarbonate solution and then with 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product, methyl 4-(hydroxymethyl)benzoate.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the differential reactivity of this compound and methyl 4-formylbenzoate with sodium borohydride.

G cluster_0 Starting Materials cluster_1 Products This compound This compound NaBH4 NaBH4 This compound->NaBH4 Methyl 4-formylbenzoate Methyl 4-formylbenzoate Methyl 4-formylbenzoate->NaBH4 No Reaction No Reaction NaBH4->No Reaction No Reaction Methyl 4-(hydroxymethyl)benzoate Methyl 4-(hydroxymethyl)benzoate NaBH4->Methyl 4-(hydroxymethyl)benzoate Reduction

Caption: Comparative reaction pathways.

Experimental Workflow

This diagram outlines the logical steps of the experimental protocol for the selective reduction.

G start Dissolve Methyl 4-formylbenzoate in Methanol cool Cool in Ice Bath start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with HCl react->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry product Isolate Methyl 4-(hydroxymethyl)benzoate dry->product

Caption: Experimental workflow for selective reduction.

References

A Comparative Guide to Alternatives for 4-Ethoxycarbonylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the 4-ethoxycarbonylphenyl moiety is a frequently employed building block. Its ester functionality provides a versatile handle for further transformations and can influence the electronic properties of the molecule. However, the exploration of alternative reagents is crucial for expanding chemical space, fine-tuning molecular properties, and overcoming synthetic challenges. This guide provides a comparative overview of alternative reagents to 4-ethoxycarbonylbenzoate, focusing on their application in key cross-coupling reactions and offering insights into their potential advantages.

Alternatives in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. 4-Ethoxycarbonylphenylboronic acid is a common coupling partner used to introduce the 4-ethoxycarbonylphenyl group. Here, we compare it with two electronically distinct alternatives: 4-(trifluoromethoxy)phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid. The trifluoromethoxy and trifluoromethyl groups are often used as bioisosteres for the ester group in drug discovery, offering altered lipophilicity and metabolic stability.

Table 1: Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling

ReagentCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Ethoxycarbonylphenylboronic acid4-BromoanisolePd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃801292[Fictional Data for Comparison]
4-(Trifluoromethoxy)phenylboronic acid4-BromoanisolePd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃801288[Fictional Data for Comparison]
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosTolueneK₃PO₄100895[Fictional Data for Comparison]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Relationship of Suzuki-Miyaura Coupling Components

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (R¹-X) Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Boronic_Acid Boronic Acid (R²-B(OH)₂) Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Product Biaryl Product (R¹-R²) Reaction_Vessel->Product Heat

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Alternatives in Heck and Sonogashira Cross-Coupling Reactions

The Heck and Sonogashira reactions are powerful methods for the formation of C-C bonds involving alkenes and alkynes, respectively. Substrates derived from this compound, such as ethyl 4-vinylbenzoate and ethyl 4-ethynylbenzoate, can be compared with alternatives where the ester group is replaced by other electron-withdrawing groups.

Table 2: Comparison of Substrates in Heck Reaction with Aryl Halides

SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Ethyl acrylate4-IodoanisolePd(OAc)₂ / PPh₃Et₃NDMF10085[Fictional Data for Comparison]
Ethyl 4-vinylbenzoate4-IodoanisolePd(OAc)₂ / PPh₃Et₃NDMF10082[Fictional Data for Comparison]
4-Vinylbenzonitrile4-IodoanisolePd(OAc)₂ / PPh₃Et₃NDMF10088[Fictional Data for Comparison]

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium catalyst (0.01-0.05 mmol), phosphine ligand (if required), and base (1.5 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere at the indicated temperature. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Table 3: Comparison of Substrates in Sonogashira Coupling with Aryl Halides

SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Phenylacetylene4-IodoacetophenonePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6090[Fictional Data for Comparison]
Ethyl 4-ethynylbenzoate4-IodoacetophenonePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6085[Fictional Data for Comparison]
4-Ethynylbenzonitrile4-IodoacetophenonePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6092[Fictional Data for Comparison]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (5 mL) under an inert atmosphere, the palladium catalyst (0.01-0.05 mmol), copper(I) iodide (0.02-0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is stirred at the specified temperature until the starting materials are consumed. The solvent is then removed, and the residue is purified by column chromatography.

Signaling Pathway Analogy for Cross-Coupling Catalytic Cycle

Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation R²-M R¹-Pd-R² R¹-Pd-R² Transmetalation->R¹-Pd-R² Reductive\nElimination Reductive Elimination R¹-Pd-R²->Reductive\nElimination Reductive\nElimination->Pd(0) R¹-R²

Caption: A simplified representation of a generic cross-coupling catalytic cycle.

Versatile Building Blocks: Methyl 4-(hydroxymethyl)benzoate and its Derivatives

Methyl 4-(hydroxymethyl)benzoate serves as a valuable precursor to introduce a 4-methoxycarbonylphenyl group, which can be a suitable alternative to the 4-ethoxycarbonylphenyl moiety.[1][2][3][4] The benzylic alcohol can be converted to a leaving group, such as a bromide, to furnish methyl 4-(bromomethyl)benzoate. This derivative is a versatile electrophile for various nucleophilic substitution and cross-coupling reactions.

Table 4: Applications of Methyl 4-(hydroxymethyl)benzoate Derivatives

DerivativeReaction TypeCoupling PartnerProductKey Features
Methyl 4-(bromomethyl)benzoateStille CouplingOrganostannaneAryl/Alkyl-substituted methyl benzoateMild reaction conditions, good functional group tolerance.[5][6][7]
Methyl 4-(bromomethyl)benzoateNucleophilic SubstitutionAmines, Phenols, ThiolsEthers, Amines, ThioethersVersatile for introducing the 4-methoxycarbonylbenzyl group.

Experimental Workflow for the Synthesis and Application of Methyl 4-(bromomethyl)benzoate

Synthesis_Application Start Methyl 4-(hydroxymethyl)benzoate Bromination Bromination (e.g., PBr₃ or HBr) Start->Bromination Intermediate Methyl 4-(bromomethyl)benzoate Bromination->Intermediate Coupling Cross-Coupling Reaction (e.g., Stille Coupling) Intermediate->Coupling Substitution Nucleophilic Substitution Intermediate->Substitution Product1 Coupling Product Coupling->Product1 Product2 Substitution Product Substitution->Product2

Caption: Synthetic pathway from Methyl 4-(hydroxymethyl)benzoate to various products.

Bioisosteric Replacements in Drug Discovery

In the context of drug development, the ethyl ester of this compound is often considered a modifiable group to optimize pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement is a strategy used to swap functional groups with others that have similar spatial and electronic characteristics but may alter properties like metabolic stability, solubility, and target binding.

Table 5: Common Bioisosteric Replacements for an Ester Group

Original GroupBioisosteric ReplacementRationale for Replacement
Ester (-COOEt)Carboxylic Acid (-COOH)Increased polarity and potential for new hydrogen bonding interactions.
Ester (-COOEt)Amide (-CONH₂)Similar size and hydrogen bonding capability, but with different metabolic stability.
Ester (-COOEt)TetrazoleAcidic properties similar to a carboxylic acid but with increased metabolic stability and lipophilicity.
Ester (-COOEt)Sulfonamide (-SO₂NH₂)Can mimic the hydrogen bonding and acidic properties of a carboxylic acid.
Ester (-COOEt)OxadiazoleA five-membered heterocyclic ring that can mimic the steric and electronic properties of an ester.

Logical Relationship of Bioisosteric Replacement in Drug Design

Bioisosteres cluster_bioisosteres Bioisosteric Replacements Lead_Compound Lead Compound (with Ester) Optimization Property Optimization Lead_Compound->Optimization Improved_Properties Improved ADME/Tox and/or Potency Optimization->Improved_Properties Amide Amide Amide->Optimization Tetrazole Tetrazole Tetrazole->Optimization Sulfonamide Sulfonamide Sulfonamide->Optimization

Caption: The role of bioisosteric replacement in the drug discovery process.

Conclusion

While this compound and its derivatives are reliable and widely used reagents, a variety of alternatives offer valuable opportunities for chemists to modulate molecular properties and explore new synthetic routes. Phenylboronic acids with alternative electron-withdrawing groups, versatile building blocks like methyl 4-(hydroxymethyl)benzoate, and the strategic application of bioisosterism provide a rich toolbox for innovation in organic synthesis and drug discovery. The choice of reagent will ultimately depend on the specific synthetic goal, desired electronic properties, and the overall strategic approach to the target molecule. This guide serves as a starting point for researchers to consider and evaluate these alternatives in their synthetic endeavors.

References

A Comparative Guide to Validated Analytical Methods for 4-Ethoxycarbonylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of 4-Ethoxycarbonylbenzoate, an ethyl ester of p-hydroxybenzoic acid commonly known as ethylparaben. Ethylparaben is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of various validated HPLC and GC-MS methods for the quantification of this compound (Ethylparaben).

Parameter HPLC-UV Method 1 HPLC-UV Method 2 HPLC-Fluorescence Method GC-MS Method
Linearity Range 45-245 µg/mL[1]250-2000 ng/mL[2]0.50-10.00 μg/mL[3]Not explicitly stated, but good linearity reported.
Correlation Coefficient (r²) > 0.9998[1]> 0.999[2]> 0.999[3]> 0.993[4]
Limit of Detection (LOD) Not ReportedNot Reported0.29-0.32 μg/mL[3]1.05 ng/g[5]
Limit of Quantification (LOQ) Not Reported250 ng/mL[2]0.88-0.97 μg/mL[3]Not explicitly stated, but low ng/g detection is achievable.
Accuracy (% Recovery) 100 ± 2%[1]99.95-103.84%[2]Not explicitly stated96 ± 4.4%[5]
Precision (% RSD) < 0.22 (Intra-day), < 0.52 (Inter-day)[1]< 3.95%[2]Not explicitly stated4.6%[5]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a representative method for the simultaneous determination of multiple parabens, including ethylparaben, in pharmaceutical gel formulations.[1]

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the gel sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and bring to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v), with the pH adjusted to 3.0 with formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detector set at 258 nm.[1]

  • Column Temperature: Ambient.[1]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 20-50 µg/mL).[1]

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the determination of parabens in human breast tissue, which can be adapted for other biological matrices.[5]

1. Sample Preparation (Extraction and Derivatization):

  • Homogenize 1-5 g of the tissue sample.

  • Extract the parabens using an acetone:n-hexane mixture (1:1 v/v).[5]

  • Concentrate the extract and perform a cleanup step if necessary (e.g., Solid Phase Extraction).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatize the residue with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve volatility and chromatographic performance.[5]

2. GC-MS Conditions:

  • Column: BP-5 capillary column (or equivalent non-polar column).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 90°C, hold for 0.7 min, then ramp to 280°C at 35°C/min, and hold for 2 min.[4]

  • MS Transfer Line Temperature: 300°C.[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Standard Solution Preparation:

  • Prepare a stock solution of silylated this compound in a suitable solvent (e.g., hexane).

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve over the expected concentration range of the samples.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the target ion for the silylated this compound against the concentration of the standard solutions.

  • Quantify the analyte in the prepared samples by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.

Visualizations

Workflow for Quantification of this compound

The following diagram illustrates a generalized workflow for the analytical quantification of this compound, applicable to both HPLC and GC-MS techniques.

Caption: General workflow for this compound analysis.

Logical Relationship of Method Validation Parameters

This diagram illustrates the relationship between key validation parameters as per ICH guidelines.

Validation Interrelation of Analytical Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOQ LOQ Precision->LOQ Precision->Robustness LOD LOD LOD->LOQ

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to HPLC-Based Purity Assessment of 4-Ethoxycarbonylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

The determination of purity for 4-Ethoxycarbonylbenzoate, also known as Ethylparaben, is a critical step in quality control for pharmaceutical formulations, cosmetics, and food preservation. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely utilized analytical technique for this purpose, offering high resolution and sensitivity for separating the active ingredient from potential impurities. This guide provides a comparative overview of various HPLC methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is contingent on several factors, including the specific impurities of interest, the required sensitivity, and the available instrumentation. Reversed-phase HPLC (RP-HPLC) is the most common approach for paraben analysis due to the non-polar nature of these compounds. The following tables summarize key parameters from various validated HPLC methods, providing a basis for comparison.

Table 1: Comparison of Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Lichrosorb C8 (150x4.6 mm, 5 µm)ZORBAX Eclipse XDB-C18 (150x4.6 mm, 3.5 µm)[1]Octadecylsilyl silica gel (150x4.6 mm, 5 µm)C18 (150x4 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)A: Water, B: Methanol (Gradient)[1]Methanol:Potassium dihydrogen phosphate solution (6.8 g/L) (65:35, v/v)Acetonitrile:Phosphate buffer (pH 3) (50:50, v/v)[2][3]
Flow Rate 1.0 mL/min0.8 mL/min[1]1.3 mL/min1.0 mL/min[2][3]
Detection (UV) 258 nm254 nm[1]272 nm225 nm[2][3]
Column Temp. Ambient40 °C[1]Not Specified30 °C[2]

Table 2: Performance Comparison of Validated HPLC Methods

Performance MetricMethod AMethod B
Linearity Range (µg/mL) 0.50 - 10.00[4]Not Specified
Limit of Detection (LOD) (µg/mL) 0.29 - 0.32[4]Not Specified
Limit of Quantification (LOQ) (µg/mL) 0.88 - 0.97[4]Not Specified
Precision (%RSD) <1%[5]Not Specified
Accuracy (Recovery %) Not Specified82% - 101%[6]

It is important to note that different studies may focus on the quantification of Ethylparaben in a mixture rather than the purity assessment of the raw material. However, the underlying chromatographic principles and validation parameters are transferable. The primary impurity of concern is often 4-hydroxybenzoic acid, the hydrolysis product of this compound.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results. Below are representative methodologies for the purity assessment of this compound by HPLC.

Protocol 1: Isocratic RP-HPLC Method [5]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard and sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Lichrosorb C8 (150x4.6 mm, 5 µm).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 258 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2%).

    • Inject the sample solution.

    • The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, or by using a reference standard for quantification.

Protocol 2: Gradient RP-HPLC Method for Separation from Other Parabens [1]

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and other potential paraben impurities (e.g., methylparaben, propylparaben) in methanol.

    • Dilute the stock solutions with the mobile phase to the desired concentrations.

  • Chromatographic System:

    • HPLC System: A gradient HPLC system with a UV detector.

    • Column: ZORBAX Eclipse XDB-C18 (150x4.6 mm, 3.5 µm).[1]

    • Mobile Phase: Solvent A: Water; Solvent B: Methanol.

    • Gradient Program: A linear gradient from 60% to 80% B over 10 minutes, hold at 80% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.8 mL/min.[1]

    • Injection Volume: 5 µL.

    • Detector Wavelength: 254 nm.[1]

    • Column Temperature: 40 °C.[1]

  • Analysis:

    • Perform a system suitability test using a mixture of all relevant parabens to ensure adequate resolution between peaks.

    • Inject the sample solution and identify and quantify any impurities present.

Workflow and Data Analysis

The general workflow for the purity assessment of this compound by HPLC involves several key stages, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. General workflow for HPLC-based purity assessment.

This diagram illustrates the sequential process from sample preparation through to the final report generation. Each step is crucial for ensuring the accuracy and validity of the purity assessment. The choice of specific parameters within this workflow will depend on the chosen HPLC method as detailed in the comparative tables.

References

A Comparative Guide to 4-Ethoxycarbonylbenzoate Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. Among the vast array of available reagents, substituted benzoates play a crucial role as versatile intermediates. This guide provides a comparative analysis of three key 4-ethoxycarbonylbenzoate derivatives: Ethyl 4-hydroxybenzoate, Ethyl 4-aminobenzoate, and Ethyl 4-formylbenzoate. We will delve into their typical specifications, as would be found on a Certificate of Analysis, and compare their performance in a key application: solid-phase peptide synthesis.

Typical Certificate of Analysis Specifications

A Certificate of Analysis (CoA) is a document that confirms that a product meets its predetermined specifications. For these benzoate derivatives, a typical CoA would include the following information, assuring the researcher of the material's quality and purity.

ParameterEthyl 4-hydroxybenzoateEthyl 4-aminobenzoateEthyl 4-formylbenzoate
Appearance White crystalline powderWhite to off-white crystalline powderWhite to light yellow solid
Purity (by HPLC/GC) ≥99.0%[1][2][3]≥98%≥97%
Melting Point 114-118 °C[3]88-92 °C58-62 °C
Molecular Formula C₉H₁₀O₃C₉H₁₁NO₂C₁₀H₁₀O₃
Molecular Weight 166.17 g/mol [1]165.19 g/mol 178.18 g/mol [4]
Solubility Slightly soluble in water, soluble in ethanol and ether.Sparingly soluble in cold water, more soluble in hot water and ethanol.Soluble in common organic solvents like dichloromethane and ethyl acetate.

Performance in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of drug discovery and proteomics research. The choice of linker, which tethers the growing peptide chain to the solid support, is critical for the success of the synthesis. Ethyl 4-hydroxybenzoate, Ethyl 4-aminobenzoate, and Ethyl 4-formylbenzoate can all be functionalized to serve as linkers in SPPS, each offering distinct advantages and requiring different chemical strategies.

Here, we compare their utility as precursors for linkers in the synthesis of a model peptide. The key performance indicators are the efficiency of linker attachment to the resin, the stability of the linker during peptide synthesis, and the yield and purity of the cleaved peptide.

Performance MetricLinker from Ethyl 4-hydroxybenzoate (e.g., Wang Resin)Linker from Ethyl 4-aminobenzoate (e.g., Rink Amide Linker)Linker from Ethyl 4-formylbenzoate (e.g., Reductive Amination Linker)
Typical Loading Efficiency 0.5 - 1.0 mmol/g0.4 - 0.8 mmol/g0.3 - 0.7 mmol/g
Linker Stability Stable to Fmoc deprotection (piperidine), cleaved by strong acid (TFA).Stable to Fmoc deprotection, cleaved by moderate acid (TFA).Stable to Fmox deprotection, cleaved by specific reagents (e.g., acid, oxidizing agents).
Typical Peptide Yield HighHighModerate to High
Peptide Purity HighHighGood, may require additional purification steps.
Cleavage Conditions 95% Trifluoroacetic acid (TFA)50-95% Trifluoroacetic acid (TFA)Varies depending on the specific linker chemistry.

Experimental Protocols

To provide a practical context for the data presented above, we outline the key experimental steps for utilizing each of these benzoate derivatives as linkers in SPPS.

Preparation and Attachment of a Wang-type Linker from Ethyl 4-hydroxybenzoate

This protocol describes the preparation of a hydroxymethylphenoxyacetyl (HMPA) linker, a derivative of the widely used Wang linker, which is based on a 4-hydroxybenzyl alcohol core.

Experimental Workflow:

G A Ethyl 4-hydroxybenzoate B Reduction (e.g., LiAlH4) A->B C 4-(Hydroxymethyl)phenol B->C D Reaction with Bromoacetic acid C->D E 4-(Hydroxymethyl)phenoxyacetic acid D->E F Coupling to Aminomethylated Polystyrene Resin E->F G Wang-type Resin F->G

Caption: Synthesis of a Wang-type resin from Ethyl 4-hydroxybenzoate.

Methodology:

  • Reduction of Ethyl 4-hydroxybenzoate: The ester is reduced to the corresponding alcohol, 4-(hydroxymethyl)phenol, using a suitable reducing agent like lithium aluminum hydride in an anhydrous ether solvent.

  • Synthesis of the Linker Arm: The resulting phenol is reacted with a protected haloacetic acid, such as bromoacetic acid, under basic conditions to form 4-(hydroxymethyl)phenoxyacetic acid.

  • Coupling to Resin: The carboxylic acid of the linker arm is then coupled to an aminomethylated polystyrene resin using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Preparation and Use of a Rink Amide-type Linker from Ethyl 4-aminobenzoate

The Rink amide linker is a popular choice for the synthesis of peptide amides. It is based on a 4-amino-2,5-dimethoxybenzoic acid scaffold.

Experimental Workflow:

G A Ethyl 4-aminobenzoate B Functionalization (e.g., Acylation, Nitration, Reduction) A->B C Fmoc-Rink Amide Linker B->C D Coupling to Resin C->D E Peptide Synthesis D->E F Cleavage with TFA E->F G Peptide Amide F->G

Caption: Workflow for SPPS using a Rink Amide-type linker.

Methodology:

  • Linker Synthesis: The synthesis of the Rink amide linker from Ethyl 4-aminobenzoate involves several steps, including the introduction of methoxy groups and the conversion of the ester to a carboxylic acid. Commercially available Fmoc-Rink amide linkers are often used for convenience.

  • Attachment to Resin: The Fmoc-protected Rink amide linker is coupled to an aminomethylated resin.

  • Fmoc Deprotection and Peptide Synthesis: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed with a solution of piperidine in dimethylformamide (DMF), and the peptide chain is elongated using standard Fmoc-SPPS protocols.

  • Cleavage: The final peptide is cleaved from the resin using a solution of trifluoroacetic acid (TFA), which also removes most side-chain protecting groups, yielding the peptide amide.

Reductive Amination Strategy with a Linker from Ethyl 4-formylbenzoate

Ethyl 4-formylbenzoate provides a versatile handle for the attachment of the first amino acid via reductive amination, creating a secondary amine linkage that can be stable or cleavable depending on the overall linker design.

Experimental Workflow:

G A Ethyl 4-formylbenzoate B Coupling to Resin A->B C Resin-bound Aldehyde B->C D Reductive Amination with First Amino Acid C->D E Peptide Synthesis D->E F Cleavage E->F G C-terminally Modified Peptide F->G

Caption: Reductive amination strategy for peptide synthesis.

Methodology:

  • Linker Attachment: Ethyl 4-formylbenzoate is first attached to a suitable resin, for instance, via an ester or amide bond at the ethyl ester position, leaving the aldehyde group free.

  • Reductive Amination: The first amino acid, with its N-terminus unprotected, is coupled to the resin-bound aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form a secondary amine linkage.

  • Peptide Elongation: Subsequent amino acids are added using standard coupling protocols.

  • Cleavage: The cleavage conditions will depend on the nature of the initial bond between the benzoate and the resin.

Conclusion

The choice between Ethyl 4-hydroxybenzoate, Ethyl 4-aminobenzoate, and Ethyl 4-formylbenzoate as precursors for synthetic applications depends on the desired final product and the overall synthetic strategy.

  • Ethyl 4-hydroxybenzoate is a reliable choice for the synthesis of C-terminal carboxylic acids via stable linkers like the Wang resin.

  • Ethyl 4-aminobenzoate is the precursor for widely used linkers for the synthesis of peptide amides, such as the Rink amide linker.

  • Ethyl 4-formylbenzoate offers a versatile entry to C-terminally modified peptides through strategies like reductive amination.

Researchers should consider the desired C-terminal functionality, the required cleavage conditions, and the overall complexity of the synthesis when selecting the most appropriate this compound derivative for their specific needs. By understanding the characteristics and performance of each of these building blocks, scientists can optimize their synthetic workflows and accelerate their research and development efforts.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxycarbonylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This document provides essential safety and logistical information for the proper disposal of 4-ethoxycarbonylbenzoate, ensuring compliance and minimizing environmental impact.

I. Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C9H10O3
Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 115 - 118 °C / 239 - 244.4 °F[1]
Boiling Point 297 - 298 °C / 566.6 - 568.4 °F @ 760 mmHg[1]
Solubility Soluble in water[1]
Autoignition Temperature 495 °C / 923 °F[1]
II. Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

  • Health Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Environmental Hazards : It is harmful to aquatic life with long-lasting effects (H412).[2] Therefore, it is imperative to prevent its release into the environment.[2][3]

Required Personal Protective Equipment (PPE):

  • Wear protective gloves.

  • Wear eye and face protection.

  • Work in a well-ventilated area or use only outdoors.[2]

III. Standard Disposal Procedure

The primary and most recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Waste Handling Protocol:

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection : Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a compatible material.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Pickup : Arrange for the collection of the hazardous waste by your institution's EHS department or a certified waste disposal company.

Experimental Protocol: In-Lab Waste Neutralization (for trained personnel only)

While disposal through a licensed contractor is the standard, in-lab neutralization can be considered as a pre-treatment step to reduce the hazard level of the waste, provided it is performed by trained personnel and in accordance with institutional and local regulations. A potential method is base-catalyzed hydrolysis, which breaks down the ester into 4-hydroxybenzoic acid and ethanol.

Objective: To hydrolyze this compound into its constituent carboxylate salt and alcohol, which may be less environmentally harmful.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Stir plate and stir bar

  • Reaction flask

  • pH meter or pH indicator strips

  • Appropriate PPE (lab coat, safety goggles, gloves)

Procedure:

  • Place the waste this compound into a reaction flask equipped with a stir bar.

  • Slowly add an excess of sodium hydroxide solution to the flask while stirring. The hydrolysis of esters is promoted by heating.[4] Gently heat the mixture under reflux for approximately one hour to ensure the reaction goes to completion.[4]

  • Allow the mixture to cool to room temperature.

  • Check the pH of the resulting solution to ensure it is basic, indicating the consumption of the ester.

  • Neutralize the solution by slowly adding a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.

  • The final neutralized solution must still be disposed of as hazardous aqueous waste according to local regulations. Consult your EHS office for the final disposal procedure of the treated waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated collect_separately Collect in a dedicated, labeled hazardous waste container. is_contaminated->collect_separately No consult_ehs Consult EHS for mixed waste disposal protocol. is_contaminated->consult_ehs Yes pre_treatment In-lab pre-treatment (hydrolysis) an option? collect_separately->pre_treatment storage Store sealed container in a cool, dry, well-ventilated area. consult_ehs->storage perform_hydrolysis Perform base-catalyzed hydrolysis by trained personnel. pre_treatment->perform_hydrolysis Yes pre_treatment->storage No collect_treated Collect treated waste and neutralize. Dispose as aqueous hazardous waste. perform_hydrolysis->collect_treated waste_pickup Arrange for pickup by licensed waste contractor. storage->waste_pickup end End: Proper Disposal waste_pickup->end collect_treated->storage

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.